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4-(Piperidin-3-yloxy)pyrimidine hydrochloride Documentation Hub

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  • Product: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride
  • CAS: 1707602-56-9

Core Science & Biosynthesis

Foundational

Potential Therapeutic Applications of Pyrimidine Derivatives: A Technical Guide

Executive Summary & Strategic Rationale The pyrimidine scaffold—a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3—remains one of the most privileged structures in medicinal chemistry. Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrimidine scaffold—a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3—remains one of the most privileged structures in medicinal chemistry. Beyond its fundamental role as a nucleotide base (cytosine, thymine, uracil), the pyrimidine core offers a versatile platform for drug design due to its ability to engage in diverse non-covalent interactions (hydrogen bonding,


 stacking) and its structural rigidity.

This guide moves beyond generic overviews to provide a technical blueprint for leveraging pyrimidine derivatives in modern drug discovery. We focus on three critical pillars:

  • Precision Oncology: Targeting specific kinase mutations (e.g., EGFR T790M) and mitotic mechanics (Kinesin Eg5).

  • Broad-Spectrum Antivirals: Disrupting de novo pyrimidine biosynthesis to starve viral replication.

  • Synthetic Accessibility: Validated, scalable protocols for rapid scaffold generation.

Structure-Activity Relationship (SAR) Architecture

The biological efficacy of pyrimidine derivatives is strictly governed by substituent electronics and steric positioning. The following analysis synthesizes recent data on pyrido[2,3-d]pyrimidine scaffolds as EGFR tyrosine kinase inhibitors.

Comparative Cytotoxicity & Kinase Inhibition

Data synthesized from recent high-potency derivatives (Ref. 1, 4).

Compound IDR-Group (C4 Position)Cell Line (MCF-7) IC₅₀ (µM)EGFR (WT) IC₅₀ (µM)EGFR (T790M) IC₅₀ (µM)Mechanistic Insight
Erlotinib (Ctrl)Quinazoline core9.76 ± 1.10.071> 10.0Standard ATP-competitive inhibitor.
Cmpd 8a 3-methoxy-4-hydroxy-phenyl0.099 0.099 0.123 Dual inhibition of WT and mutant EGFR; -OCH3 provides donor H-bond.
Cmpd 8d 3,4-dimethoxy-phenyl0.2900.2900.450Steric bulk slightly reduces mutant binding affinity.
Cmpd 9a 4-chloro-phenyl0.5940.5940.571Halogen interaction improves metabolic stability but lowers potency vs. 8a.
Monastrol 3-hydroxy-phenyl (DHPM)~20-30N/AN/AAllosteric inhibition of Kinesin Eg5 (Mitotic arrest).

Key SAR Takeaway:

  • C4 Position: Critical for hydrophobic pocket occupation in kinases. Electron-donating groups (EDGs) like methoxy/hydroxy enhance H-bonding with the hinge region (e.g., Met793 in EGFR).

  • C2 Position: Amino or thio-substituents often serve as solvent-exposed solubilizing tails.

  • Ring Fusion: Fusing a pyridine ring (pyrido-pyrimidine) increases planarity, mimicking the adenine core of ATP more effectively than the monocyclic pyrimidine alone.

Mechanistic Pathways & Visualization

EGFR Kinase Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism where pyrimidine derivatives displace ATP, preventing autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK).

EGFR_Pathway ATP ATP Molecule EGFR_Active EGFR (Active Dimer) ATP->EGFR_Active Normal Binding Inhibitor Pyrimidine Derivative (e.g., Cmpd 8a) Inhibitor->EGFR_Active Competitive Binding (High Affinity) EGFR_Inactive EGFR (Inactive Monomer) EGFR_Inactive->EGFR_Active Ligand Binding (EGF) Phos Autophosphorylation (Tyr Residues) EGFR_Active->Phos Blocked by Inhibitor Ras Ras-GTP Phos->Ras Signaling Cascade Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation & Gene Transcription ERK->Nucleus Proliferation

Caption: Competitive inhibition of EGFR signaling by pyrimidine derivatives, preventing downstream Ras/Raf/MEK proliferation signals.

Validated Experimental Protocol: Synthesis of Monastrol

To ensure reproducibility, we provide a self-validating protocol for Monastrol , a cell-permeable pyrimidine derivative that inhibits Kinesin Eg5. This protocol utilizes the Biginelli reaction, optimized for microwave irradiation to enhance yield and purity (Ref. 2, 6).

Target Molecule: 4-(3-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-thione (Monastrol).[1]

Reagents & Equipment[2][3]
  • Aldehyde: 3-Hydroxybenzaldehyde (1.0 mmol, 122 mg)[2]

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol, 130 mg)[2]

  • Urea Source: Thiourea (1.0 mmol, 76 mg)[2]

  • Catalyst: Ytterbium triflate [Yb(OTf)₃] (10 mol%) OR Conc. HCl (3 drops) for conventional method.

  • Solvent: Ethanol (2 mL) or Acetonitrile (for microwave).

  • Equipment: Microwave reactor (e.g., Biotage Initiator) or standard reflux setup.

Step-by-Step Methodology

Method A: Microwave-Assisted (Recommended for High Throughput)

  • Charge Vessel: In a 2-5 mL microwave vial, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.

  • Solvent Addition: Add 2 mL of Acetonitrile. Add catalyst (Yb(OTf)₃ or HCl). Cap the vial.

  • Irradiation: Heat to 120°C for 20 minutes under magnetic stirring.

    • Validation Check: The solution should turn from clear/pale yellow to a deeper orange/amber. Pressure should stabilize < 15 bar.

  • Workup: Cool to room temperature. Pour the reaction mixture onto ~10 g of crushed ice.

  • Precipitation: Stir vigorously for 15 minutes. The product will precipitate as a pale yellow solid.

  • Filtration: Filter under vacuum. Wash the cake with ice-cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 85-92%.

    • Purity Check: TLC (Hexane:EtOAc 1:1), R_f ≈ 0.4. Melting Point: 183-185°C.

Method B: Conventional Reflux (Low Cost)

  • Combine reagents in Ethanol (5 mL) with 3 drops of Conc. HCl in a round-bottom flask.

  • Reflux at 80°C for 4-6 hours .

  • Follow steps 4-7 above. Yield is typically lower (60-70%) requiring recrystallization from ethanol.

Why This Works (Causality)

The Biginelli reaction is a multicomponent condensation. The acid catalyst promotes the formation of an N-acyliminium ion intermediate from the aldehyde and urea. The enol form of the


-keto ester then attacks this intermediate, followed by cyclization and dehydration. The microwave energy accelerates the rate-limiting dehydration step, suppressing side reactions (e.g., Knoevenagel condensation products).

Emerging Therapeutic Frontier: Pyrimidine Biosynthesis Inhibition

While oncology remains the primary driver, a "Blue Ocean" application is the broad-spectrum antiviral targeting of host pyrimidine biosynthesis. Viruses require a massive pool of nucleotides for replication. Inhibiting the de novo pathway starves the virus without permanently damaging non-dividing host cells.

Mechanism of Action: DHODH Inhibition

Inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, block the conversion of dihydroorotate to orotate. This depletion triggers an innate immune response via the sensing of pyrimidine starvation.

Pyrimidine_Biosynthesis Glutamine Glutamine + CO2 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD Complex DHO Dihydroorotate Carbamoyl->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Catalysis UMP UMP -> UDP -> UTP Orotate->UMP UMP Synthase RNA_Viral Viral RNA Synthesis UMP->RNA_Viral Replication Inhibitor Pyrimidine Inhibitor (e.g., Brequinar/Leflunomide) Inhibitor->DHODH Allosteric Blockade

Caption: Disruption of de novo pyrimidine synthesis via DHODH inhibition, starving viral RNA replication pools.

References

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][1]

  • Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Source: Nature Protocols (2007). URL:[Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Source: GSC Advanced Research and Reviews (2024). URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology (2022). URL:[Link]

  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Source: Proceedings of the National Academy of Sciences (PNAS) (2011). URL:[Link]

  • Catalyzed and Non-Catalyzed Synthesis of Bioactive Monastrol. Source: Química Nova (2014).[2] URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Anti-Proliferative Activity Studies of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Introduction: The Rationale for Investigating 4-(Piperidin-3-yloxy)pyrimidine hydrochloride The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of essential nucleobases like cytosine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 4-(Piperidin-3-yloxy)pyrimidine hydrochloride

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of essential nucleobases like cytosine, thymine, and uracil, which are vital for DNA and RNA synthesis.[1] This central role in genetic processes makes pyrimidine analogs prime candidates for interfering with the hyperactive replication and transcription characteristic of cancer cells.[1][2][3] Historically, pyrimidine-based drugs such as 5-Fluorouracil (5-FU) have been mainstays in chemotherapy, validating this therapeutic strategy.[1][4]

4-(Piperidin-3-yloxy)pyrimidine hydrochloride is a novel synthetic compound featuring a pyrimidine core linked to a piperidin-3-yloxy moiety. While specific data on this compound is emerging, its structural similarity to other pyrimidine derivatives suggests a potential role as an anti-proliferative agent.[5][6] Such compounds can exert their effects by acting as antimetabolites that compete with natural pyrimidine nucleosides, thereby disrupting DNA synthesis and leading to cytotoxicity in rapidly dividing cells.[2][3] This application note provides a comprehensive guide for researchers to systematically investigate the anti-proliferative properties of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride, from initial viability assays to more in-depth mechanistic studies.

I. Foundational Anti-Proliferative Assays

To establish the anti-proliferative efficacy of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride, a tiered approach starting with broad-spectrum viability and proliferation assays is recommended.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by dehydrogenase enzymes.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[5][9]

  • Compound Preparation: Prepare a stock solution of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride in a suitable solvent like DMSO. Create serial dilutions of the compound in complete cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[7][8]

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent reagent, to dissolve the formazan crystals.[7][10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Data Presentation: Example IC50 Determination

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3528
500.1512
B. BrdU Assay for Cell Proliferation

The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of replicating cells.[11]

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • BrdU Labeling: Approximately 2-24 hours before the end of the treatment period, add BrdU labeling solution to each well.[12]

  • Fixation and Denaturation: After incubation, fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.[12][13]

  • Immunodetection: Add an anti-BrdU monoclonal antibody to detect the incorporated BrdU.[12]

  • Secondary Antibody and Substrate: Add a peroxidase-conjugated secondary antibody, followed by a substrate solution to produce a colorimetric reaction.[12]

  • Absorbance Reading: Measure the absorbance to quantify the amount of BrdU incorporated, which is proportional to the number of proliferating cells.[12]

Experimental Workflow for Proliferation Assays

G cluster_0 Cellular Uptake cluster_1 Metabolic Interference cluster_2 Downstream Effects Compound 4-(Piperidin-3-yloxy)pyrimidine hydrochloride Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Compound->Pyrimidine_Synthesis Inhibition Pyrimidine_Pools Depletion of Pyrimidine Pools (dCTP, dTTP) Pyrimidine_Synthesis->Pyrimidine_Pools DNA_Replication DNA Replication Stress Pyrimidine_Pools->DNA_Replication S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Proliferation Decreased Cell Proliferation Apoptosis->Proliferation

Caption: Hypothesized mechanism of action for the compound.

IV. Summary and Future Directions

This application note provides a structured framework for evaluating the anti-proliferative activity of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride. The outlined protocols for MTT, BrdU, colony formation, and cell cycle analysis will enable a thorough characterization of its efficacy and potential mechanism of action. Positive results from these assays would warrant further investigation into the specific molecular targets of the compound, such as enzymes involved in the pyrimidine synthesis pathway, and its efficacy in in vivo models. The versatility of the pyrimidine scaffold continues to offer exciting opportunities for the development of novel anti-cancer therapeutics. [5][14][15]

V. References

  • MTT Cell Assay Protocol. (1994). Retrieved from

  • MTT Cell Proliferation Assay. ATCC. Retrieved from

  • BrdU Cell Proliferation Assay 200 Tests. Millipore. Retrieved from

  • BrdU staining and BrdU assay protocol. Abcam. Retrieved from

  • MTT Assay Protocol. Retrieved from

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Retrieved from

  • BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific. Retrieved from

  • Colony formation assay: A tool to study cell survival. Abcam. Retrieved from

  • BrdU Staining Protocol. Creative Diagnostics. Retrieved from

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck. Retrieved from

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Retrieved from

  • Pyrimidine Nucleoside Analogs in Cancer Treatment. (2003). PubMed. Retrieved from

  • MTT assay protocol. Abcam. Retrieved from

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI. Retrieved from

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Retrieved from

  • Colony Forming Assay. Ossila. Retrieved from

  • Pyrimidine nucleoside analogs in cancer treatment. (2014). Taylor & Francis. Retrieved from

  • Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Derivatives. Benchchem. Retrieved from

  • The Soft Agar Colony Formation Assay. (2014). PMC - NIH. Retrieved from

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Retrieved from

  • Colony formation assay. (2020). Bio-protocol. Retrieved from

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. Retrieved from

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Retrieved from

Sources

Application

Application Note: Strategic Utilization of Piperidine Scaffolds in HIV-1 Entry Inhibition

Abstract & Strategic Rationale The piperidine ring represents a "privileged scaffold" in antiretroviral drug design, most notably serving as the pharmacophore core for CCR5 co-receptor antagonists (e.g., Maraviroc, Vicri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The piperidine ring represents a "privileged scaffold" in antiretroviral drug design, most notably serving as the pharmacophore core for CCR5 co-receptor antagonists (e.g., Maraviroc, Vicriviroc). Its utility stems from its ability to project functional groups into distinct regions of the GPCR transmembrane pocket while maintaining a defined chair conformation.

This guide details the workflow for utilizing piperidine scaffolds to develop HIV-1 entry inhibitors. It covers the structural rationale, chemical diversification strategies, and the critical biological validation protocols required to transition a hit to a lead candidate.

Structural Advantages of the Piperidine Core
  • ** conformational Control:** The chair conformation allows for predictable vector positioning of substituents at the C4 position (equatorial vs. axial), crucial for engaging the hydrophobic "chimney" of the CCR5 receptor.

  • Basic Nitrogen (pKa ~10-11): At physiological pH, the protonated nitrogen mimics the positive charge of the endogenous chemokine ligand (CCL5/RANTES), forming a critical salt bridge with acidic residues (Glu283) in the receptor pocket.

  • Metabolic Tunability: The ring is amenable to substitutions that block CYP450 oxidation sites, a common liability in early discovery.

Experimental Workflow Overview

The following diagram outlines the integrated workflow for developing piperidine-based inhibitors, moving from scaffold selection to functional validation.

HIV_Workflow Scaffold Scaffold Selection (4-AP / 4-Piperidone) Synthesis Library Synthesis (Reductive Amination) Scaffold->Synthesis Diversification Binding Primary Screen (Radioligand Binding) Synthesis->Binding High Throughput Functional Functional Assay (Ca2+ Flux / Fusion) Binding->Functional IC50 < 100 nM Functional->Synthesis SAR Loop Lead Lead Candidate (ADME/Tox) Functional->Lead Selectivity Index > 1000

Figure 1: Integrated workflow for the development of piperidine-based CCR5 antagonists.

Chemical Protocol: Library Generation via Reductive Amination

Objective: To generate a library of N-substituted piperidines targeting the hydrophobic pocket of CCR5. The N-substituent often dictates potency, while the C4-substituent dictates metabolic stability.

Scope: This protocol uses 4,4-difluorocyclohexanecarbaldehyde (a Maraviroc fragment mimic) and a 4-substituted piperidine core.

Materials
  • Scaffold: 4-phenylpiperidine derivative (1.0 eq)

  • Aldehyde: 4,4-difluorocyclohexanecarbaldehyde (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Acid Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology
  • Solution Prep: Dissolve the piperidine scaffold (0.5 mmol) in anhydrous DCM (5 mL) in a borosilicate glass vial.

  • Activation: Add the aldehyde (0.6 mmol) followed by glacial acetic acid (catalytic amount). Stir at room temperature (RT) for 30 minutes to allow iminium ion formation. Critical: Do not skip this pre-incubation; it minimizes side reactions.

  • Reduction: Cool the mixture to 0°C. Add STAB (0.75 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

Biological Protocol A: Competitive Radioligand Binding

Objective: Determine the affinity (


) of the synthesized piperidines for the CCR5 receptor by displacing 

I-MIP-1

(CCL3) or

I-RANTES (CCL5).

System Validation: This assay must be validated using unlabeled Maraviroc as a positive control (


 expected ~2-5 nM).
Materials
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human CCR5 (hCCR5).

  • Ligand:

    
    I-MIP-1
    
    
    
    (PerkinElmer, specific activity 2200 Ci/mmol).
  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Filter Plates: GF/B or GF/C glass fiber filter plates, pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

Protocol
  • Membrane Prep: Harvest hCCR5-CHO cells. Homogenize in ice-cold lysis buffer. Centrifuge at 40,000 x g for 30 min. Resuspend pellets in Assay Buffer.

  • Plate Setup: In a 96-well plate, add:

    • 25 µL Test Compound (10-point dilution series in DMSO, final DMSO <1%).

    • 25 µL

      
      I-MIP-1
      
      
      
      (Final concentration 0.1 nM).
    • 150 µL Membrane Suspension (5–10 µg protein/well).

  • Controls:

    • Total Binding: Buffer + Membrane + Radioligand (no inhibitor).

    • Non-Specific Binding (NSB): Add 1 µM unlabeled MIP-1

      
       or Maraviroc.
      
  • Incubation: Incubate for 60 minutes at RT with gentle agitation. Note: Equilibrium time varies; 60 mins is standard for high-affinity antagonists.

  • Harvest: Rapidly filter through PEI-treated filter plates using a vacuum manifold. Wash 3x with 500 µL ice-cold Wash Buffer (50 mM HEPES, 500 mM NaCl).

  • Detection: Dry plates, add scintillation cocktail (30 µL/well), and count on a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.

Biological Protocol B: Functional Calcium Flux Assay

Objective: Confirm that the binding observed in Protocol A results in functional antagonism of G-protein signaling, rather than agonism.

Mechanism: CCR5 is a


-coupled GPCR. Agonist binding triggers intracellular calcium mobilization. Antagonists block this flux.
Protocol
  • Seeding: Seed hCCR5-CHO cells (G

    
    16 co-transfected to couple to Calcium) in black-wall 384-well plates (10,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate medium. Add 20 µL Fluo-4 AM dye loading buffer. Incubate 45 min at 37°C.

  • Compound Addition: Add 10 µL of test piperidine compounds. Incubate 15 min at RT.

  • Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject EC80 concentration of RANTES/CCL5 (typically 10-30 nM).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 520 nm) for 120 seconds.

  • Calculation:

    
    
    

Mechanistic Insight: The Piperidine-CCR5 Interaction

Understanding the binding mode is critical for SAR optimization. The crystal structure of Maraviroc bound to CCR5 (PDB: 4MBS) reveals that the piperidine ring occupies a deep hydrophobic pocket, distinct from the chemokine recognition site (allosteric inhibition).

CCR5_Interaction Piperidine Piperidine Core (Positively Charged) Glu283 Glu283 / Asp280 (Acidic Residue) Piperidine->Glu283 Salt Bridge (Ionic) Hydrophobic Hydrophobic Pocket (Tyr108, Trp86) Piperidine->Hydrophobic Van der Waals ConfChange Conformational Freeze (Prevents gp120 binding) Glu283->ConfChange Stabilizes Inactive State Hydrophobic->ConfChange Steric Blockade

Figure 2: Mechanistic interaction map of the piperidine scaffold within the CCR5 transmembrane domain.

Comparative Data Summary

When evaluating new piperidine scaffolds, benchmark performance against known standards. The table below summarizes key metrics for validation.

CompoundCore ScaffoldCCR5 Binding (

)
Antiviral Potency (

)
Key Structural Feature
Maraviroc Tropane (Piperidine-like)~ 3.5 nM~ 13 nM4,4-difluorocyclohexyl amide
Vicriviroc Piperazine-Piperidine~ 10 nM~ 15 nMPiperazine linker for flexibility
Aplaviroc Spiro-diketopiperazine~ 20 nM~ 30 nMSpiro-fusion for rigidity
TAK-220 Piperidine-4-carboxamide~ 3.5 nM~ 13 nMCarbamoyl benzyl group

Note: Data derived from competitive binding assays in PBMC or hCCR5-CHO systems.

References

  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor maraviroc complex.[1] Science, 341(6152), 1387-1390.

  • Wood, A., & Armour, D. (2005). The discovery of the CCR5 receptor antagonist, UK-427,857 (maraviroc). Progress in Medicinal Chemistry, 43, 239-271.

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor 5 (CCR5) with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732.

  • Maeda, K., et al. (2004). Spirodiketopiperazine-based CCR5 inhibitor which preserves CC-chemokine/CCR5 interactions and exerts potent activity against R5 human immunodeficiency virus type 1 in vitro. Journal of Virology, 78(16), 8654-8662.

  • Panel on Antiretroviral Guidelines for Adults and Adolescents. (2023). Co-receptor Tropism Assays. Clinical Info HIV.gov.

Sources

Method

Standard Operating Procedure: Handling &amp; Applications of 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Part 1: Introduction & Chemical Identity[1] 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1707602-56-9) is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Identity[1]

4-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1707602-56-9) is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a pyrimidine ring linked via an ether bond to a piperidine moiety. As a secondary amine hydrochloride salt, it serves as a critical nucleophilic scaffold for synthesizing kinase inhibitors, GPCR ligands, and other bioactive small molecules.

This Application Note provides a rigorous standard operating procedure (SOP) for handling, storing, and utilizing this compound. The protocol addresses specific challenges associated with its hydrochloride salt form, particularly hygroscopicity and acidity , ensuring experimental reproducibility and high-yield downstream synthesis.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyData
CAS Number 1707602-56-9
Molecular Formula

Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Acidity (pKa) ~8.5–9.5 (Piperidine NH), ~1.0–2.0 (Pyrimidine N)
Storage 2–8°C, Desiccated, Inert Atmosphere

Part 2: Safety & Handling Protocols

Hazard Identification & PPE

While specific toxicological data for this exact catalog number may be limited, it belongs to the class of heterocyclic amine hydrochlorides . Treat as an Irritant.

  • GHS Classification (Inferred): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE Requirements: Nitrile gloves (double-gloving recommended for stock prep), safety goggles, and lab coat. Handle in a fume hood to prevent inhalation of fine dust.

Storage & Stability (The "Dry Chain")

Challenge: Hydrochloride salts of secondary amines are hygroscopic. Moisture absorption leads to hydrolysis risks, inaccurate weighing (mass error), and clumping.

Protocol:

  • Arrival: Immediately inspect the seal. If the bottle is warm, allow it to equilibrate to room temperature before opening to prevent condensation.

  • Long-term Storage: Store at 2–8°C in a secondary container with active desiccant (e.g., Drierite or Silica Gel).

  • Inert Gas: Purge the headspace with Argon or Nitrogen after every use.

Part 3: Experimental Protocols

Protocol A: Preparation of Accurate Stock Solutions

Objective: Create a stable 100 mM stock solution in DMSO for biological assays or synthesis screening.

Causality: We use DMSO (Dimethyl Sulfoxide) because it dissolves the polar salt form effectively while remaining compatible with both cellular assays (at <0.5% v/v) and organic synthesis reactions.

Materials:

  • 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (Solid)

  • Anhydrous DMSO (Grade ≥99.9%)

  • Vortex mixer

  • Argon gas line[1]

Step-by-Step:

  • Equilibration: Remove the vial from 4°C storage and let it sit on the bench for 30 minutes. Why? Opening a cold vial condenses atmospheric water into the hygroscopic salt.

  • Weighing: Rapidly weigh the required mass (e.g., 21.57 mg for 1 mL of 100 mM solution) into a tared amber glass vial.

    • Tip: If the solid is clumpy, do not grind it in open air. Break clumps inside the vial with a clean spatula.[2]

  • Dissolution: Add 50% of the calculated DMSO volume. Vortex vigorously for 30 seconds. The solution may warm slightly due to solvation enthalpy.

  • Completion: Add the remaining DMSO to reach the target volume. Vortex again.

  • Validation: Inspect visually. The solution must be crystal-clear. If haze remains, sonicate for 5 minutes at <40°C.

Protocol B: In-Situ Free-Basing for Chemical Synthesis

Objective: Utilize the compound as a nucleophile in an


 or Amide Coupling reaction.

Causality: The hydrochloride salt protonates the piperidine nitrogen (


), rendering it non-nucleophilic. To react with an electrophile (e.g., an acid chloride or aryl halide), you must neutralize the salt in situ using a tertiary base.

Workflow Diagram:

SynthesisWorkflow Start Start: HCl Salt (Non-nucleophilic) Solvent Dissolve in DMF/DCM Start->Solvent Solvation Base Add Excess Base (DIPEA/TEA) Solvent->Base Deprotonation Active Free Amine Generated (Nucleophilic) Base->Active H+ Scavenging React Add Electrophile (R-X) Active->React Attack Product Product Formation React->Product Coupling

Caption: Logical workflow for activating the piperidine hydrochloride salt for nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride in the reaction solvent (DCM or DMF).

  • Neutralization: Add 2.5 to 3.0 equivalents of

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
    • Why 3 equivalents? 1 eq neutralizes the HCl salt; 1 eq neutralizes the acid generated during the coupling; 0.5 eq acts as a buffer to drive kinetics.

  • Activation Time: Stir at room temperature for 10–15 minutes. The mixture may become slightly cloudy as amine hydrochloride salts (DIPEA·HCl) precipitate (in DCM) or remain soluble (in DMF).

  • Coupling: Add the electrophile (e.g., Acid Chloride, Isocyanate, or Aryl Halide).

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material mass (m/z 216 [M+H]+ for free base).

Part 4: Quality Control & Troubleshooting

Self-Validating Checks
  • Appearance Check: Solid should be white.[2] Yellowing indicates oxidation of the amine or pyrimidine ring. Discard if orange/brown.

  • Solubility Check: If the salt does not dissolve in water at 10 mg/mL, it may have converted to the free base (less water-soluble) due to improper storage or it is not the correct salt form.

  • LC-MS Verification:

    • Expected Mass: 215.1 Da (Neutral).

    • Observed Ion: [M+H]+ = 216.1 Da.

    • Contaminants: Check for m/z 430.2 (Dimerization) or hydrolysis products.

Troubleshooting Table
IssueProbable CauseCorrective Action
Gummy/Sticky Solid Moisture absorption (Hygroscopic)Dry under high vacuum (0.1 mbar) for 4h over

.
Low Reaction Yield Incomplete free-basingIncrease DIPEA/TEA to 3.5 eq; Ensure solvent is dry.
Precipitate in Stock Salt crashing out at low tempSonicate at 30°C; Store at RT if used within 1 week.

Part 5: References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22591438. Retrieved March 5, 2026, from [Link]

  • Baluja, S., et al. (2013). Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. Retrieved March 5, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Welcome to the Technical Support Center for API Intermediates. This portal is designed for researchers, analytical scientists, and drug development professionals working with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. This portal is designed for researchers, analytical scientists, and drug development professionals working with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS No. 1707602-56-9).

This compound features a basic piperidine ring linked via an ether bridge to a pyrimidine moiety, supplied as a hydrophilic hydrochloride salt [1]. Because of its dual-ring system and salt form, impurities often include unreacted piperidinols, pyrimidine starting materials, or degradation products from ether cleavage.

Below, you will find field-proven purification workflows, troubleshooting guides, and FAQs engineered to ensure high-purity recovery.

I. Core Purification Workflows

To achieve >99% purity for downstream pharmaceutical synthesis, we recommend three primary purification strategies. The choice of method depends on the nature of your impurities (polar vs. non-polar) and the scale of your operation.

Method A: Free-Base Extraction & Anhydrous Re-Salting (Liquid-Liquid Extraction)

Mechanism & Causality: This method exploits the pH-dependent solubility of the molecule. By raising the pH above the pKa of the piperidine nitrogen (~10.4), the compound is converted into a lipophilic free base that migrates into the organic phase. Highly polar impurities and inorganic salts remain trapped in the aqueous phase. Subsequent treatment with anhydrous ethereal hydrogen chloride forces the immediate precipitation of the purified HCl salt, preventing hydrolytic degradation [3].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 4-(Piperidin-3-yloxy)pyrimidine hydrochloride in distilled water (10 mL/g of crude).

  • Alkalinization: Slowly add 2M aqueous Sodium Hydroxide (

    
    ) or saturated Sodium Carbonate (
    
    
    
    ) under continuous stirring until the aqueous phase reaches pH ≥ 12.
    • Validation Checkpoint: Test the aqueous layer with pH paper. A pH < 12 will result in incomplete deprotonation and severe yield loss during extraction.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (10 mL/g per extraction).

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 30 minutes to remove residual water. Filter the drying agent.
    
  • Re-Salting: Cool the organic filtrate to 0°C in an ice bath. Dropwise, add 2.0 equivalents of 2M HCl in diethyl ether.

    • Causality: Using anhydrous ethereal HCl instead of aqueous HCl prevents the newly formed salt from re-dissolving, driving the equilibrium entirely toward precipitation [3].

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours.

FreeBaseWorkflow N1 Crude HCl Salt (Aqueous Solution) N2 Alkalinization (Add NaOH, pH > 12) N1->N2 N3 Organic Extraction (DCM / EtOAc) N2->N3 Phase Separation N4 Aqueous Waste (Polar Impurities) N2->N4 Discard N5 Drying & Filtration (Anhydrous Na2SO4) N3->N5 N6 Anhydrous Re-salting (Ethereal HCl at 0°C) N5->N6 N7 Pure 4-(Piperidin-3-yloxy) pyrimidine HCl N6->N7 Filtration

Workflow A: Free-base extraction and anhydrous re-salting process.

Method B: Mixed-Solvent Recrystallization

Mechanism & Causality: Recrystallization relies on differential solubility. For chlorinated or ether-linked pyrimidine derivatives, a mixed solvent system provides a steep solubility curve. The compound is highly soluble in hot methanol (MeOH) but poorly soluble in acetonitrile (ACN). By combining them, we can dissolve the crystal lattice at reflux and force controlled nucleation upon cooling[2].

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Methanol.

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add the solvent mixture dropwise while heating at reflux (approx. 65-70°C) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, rapidly pass the boiling solution through a pre-warmed gravity filter.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 2 hours) to promote the growth of large, pure crystal lattices.

  • Maturation: Transfer the flask to an ice bath (0–5°C) for an additional 2 hours to maximize yield.

    • Validation Checkpoint: The mother liquor should appear slightly yellow (containing impurities), while the crystals should be stark white.

  • Isolation: Filter via vacuum, wash the crystal cake with ice-cold Acetonitrile, and dry in a vacuum desiccator.

Method C: Reverse-Phase HPLC (RP-HPLC) with Salt Exchange

Mechanism & Causality: When impurities are structurally identical stereoisomers or closely related analogs, physical methods fail. RP-HPLC separates molecules based on hydrophobicity. Because the HCl salt is highly polar, an ion-pairing agent like Trifluoroacetic acid (TFA) is used in the mobile phase to improve column retention. Post-purification, the resulting TFA salt must be chemically converted back to the pharmaceutically acceptable HCl salt [4].

Step-by-Step Protocol:

  • Chromatography: Inject the crude sample onto a Preparative C18 Column. Elute using a gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile).

  • Fraction Collection: Monitor UV absorbance at 254 nm (optimal for the pyrimidine chromophore). Collect the major peak.

  • Lyophilization: Freeze-dry the collected fractions to isolate the intermediate 4-(Piperidin-3-yloxy)pyrimidine TFA salt.

  • Salt Exchange: Dissolve the lyophilized TFA salt in Isopropanol (IPA). Charge the solution with 2M aqueous HCl to displace the weaker trifluoroacetate counter-ion [4].

  • Precipitation: Lyophilize or precipitate the final HCl salt using cold acetone.

RPHPLCWorkflow N1 Crude Mixture N2 RP-HPLC (C18 Column) 0.1% TFA / MeCN Gradient N1->N2 N3 Fraction Collection (UV @ 254 nm) N2->N3 Separation N4 Lyophilization (Yields TFA Salt) N3->N4 N5 Salt Exchange (Dissolve in IPA + Aq. HCl) N4->N5 Counter-ion displacement N6 Pure HCl Salt Isolation N5->N6

Workflow C: RP-HPLC purification followed by TFA-to-HCl salt exchange.

II. Quantitative Data Summary

The table below summarizes the expected outcomes and target impurity profiles for each purification technique based on standard pharmaceutical intermediate processing.

Purification TechniqueTarget Impurities RemovedExpected Recovery YieldFinal Purity (HPLC Area %)Scalability
A. Free-Base Extraction Inorganic salts, highly polar degradation products85% - 92%> 98.0%Excellent (Kilogram scale)
B. Recrystallization Non-polar organic impurities, color bodies70% - 80%> 99.0%Excellent (Kilogram scale)
C. RP-HPLC & Exchange Structurally related analogs, positional isomers50% - 65%> 99.9%Poor (Milligram/Gram scale)

III. Troubleshooting Guide

Issue: During Method A (Re-salting), the product forms a sticky oil instead of a filterable powder.

  • Root Cause: The presence of residual water in the organic phase, or adding the ethereal HCl too rapidly, causing the salt to "melt" out of solution rather than crystallize.

  • Solution: Ensure the organic layer is rigorously dried over

    
     for at least 30 minutes. When adding ethereal HCl, ensure the solution is chilled to 0°C and add the acid dropwise with vigorous stirring. If an oil has already formed, decant the solvent, add fresh anhydrous diethyl ether, and sonicate the flask to induce crystallization.
    

Issue: During Method C (RP-HPLC), the compound elutes in the void volume with no retention.

  • Root Cause: The highly polar nature of the protonated piperidine ring prevents it from interacting with the hydrophobic C18 stationary phase.

  • Solution: Ensure your Mobile Phase A contains an adequate ion-pairing reagent (e.g., 0.1% TFA or Heptafluorobutyric acid). The ion-pairing agent neutralizes the charge on the piperidine nitrogen, increasing its apparent hydrophobicity and allowing it to retain on the column.

Issue: Poor recovery yield during Method B (Recrystallization).

  • Root Cause: The solvent volume used was too high, or the ratio of Methanol (solubilizing) to Acetonitrile (precipitating) is heavily skewed toward Methanol.

  • Solution: Evaporate the mother liquor under reduced pressure to half its volume and return it to the ice bath to harvest a second crop of crystals. In future runs, use the absolute minimum amount of boiling solvent required to achieve dissolution [2].

IV. Frequently Asked Questions (FAQs)

Q1: Why must I use ethereal hydrogen chloride instead of concentrated aqueous HCl for re-salting? A: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride is highly hydrophilic. If you use aqueous HCl (which is ~63% water), the water will introduce a biphasic system or solubilize the newly formed salt, preventing precipitation. Ethereal HCl provides the necessary protons in a completely anhydrous environment, forcing the salt to precipitate instantly [3].

Q2: Can I use Silica Gel Normal-Phase Chromatography to purify the hydrochloride salt directly? A: No. Hydrochloride salts will irreversibly bind to or streak severely on the acidic silanol groups of normal-phase silica gel. If you must use silica gel, you must first convert the compound to its free base (Method A, Steps 1-4), run the chromatography using a basic modifier (e.g., 1% Triethylamine in your mobile phase), and then re-salt the purified fractions.

Q3: How do I verify that the salt exchange from TFA to HCl was successful after RP-HPLC? A: You can verify the absence of the trifluoroacetate counter-ion using


 NMR spectroscopy (looking for the absence of the sharp singlet at ~ -76 ppm). Alternatively, Ion Chromatography (IC) can be used to quantify the molar ratio of chloride ions to the API, which should be exactly 1:1.

V. References

  • Reaction Chemistry & Engineering (RSC Publishing). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Retrieved March 5, 2026, from [Link]

  • European Patent Office (EP 3708576 A1). METHOD FOR PREPARING AMG 416. Retrieved March 5, 2026, from [Link]

Optimization

Technical Support Center: Stability Testing of 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride. It addresses common challenges and questions rela...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride. It addresses common challenges and questions related to the stability of this compound in solution, offering troubleshooting advice and detailed experimental protocols to ensure the integrity and reliability of your research data.

Introduction and Compound Overview

4-(Piperidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine ring via an ether bond. As a hydrochloride salt, it generally exhibits improved solubility and stability in its solid form compared to the free base. However, in solution, the molecule's structural motifs—an ether linkage, a secondary amine within the piperidine ring, and an electron-deficient pyrimidine ring—present specific stability challenges. Understanding these liabilities is critical for developing robust analytical methods, designing stable formulations, and accurately interpreting experimental results.

This document serves as a practical guide to navigate these challenges, grounded in the principles of physical organic chemistry and established pharmaceutical stability testing practices.

Table 1: Chemical and Physical Properties of 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride

PropertyValueSource
CAS Number 1707602-56-9
Molecular Formula C₉H₁₄ClN₃O
Molecular Weight 215.68 g/mol
Appearance Solid (form may vary)N/A
Recommended Storage 2-8°C, sealed in a dry environment

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride solutions.

Q1: What are the optimal storage conditions for prepared solutions? A1: Stock solutions should be prepared in a suitable anhydrous, aprotic solvent (see Q2) and stored at 2-8°C or -20°C for long-term use. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. The container should be tightly sealed to prevent moisture absorption, which can initiate hydrolysis. For aqueous solutions used in assays, fresh preparation is always best. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours, after verifying its stability over that period.

Q2: Which solvents are recommended for preparing stock solutions? A2: For maximum stability, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for stock solutions. Protic solvents, especially water and alcohols (methanol, ethanol), are nucleophilic and can participate in the hydrolysis of the ether linkage or other degradation pathways, particularly if the pH is not controlled. Always use high-purity, anhydrous grade solvents.

Q3: Is this compound susceptible to degradation by light? A3: Yes, compounds containing a pyrimidine ring can be sensitive to UV light. While pyrimidine nucleobases are known for their relative photostability due to efficient internal conversion mechanisms, prolonged exposure to high-intensity UV light can lead to photolytic decomposition. Therefore, it is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

Q4: What are the primary chemical liabilities I should be aware of in solution? A4: The two primary points of instability are the ether linkage and the piperidine ring .

  • Ether Hydrolysis: The C-O bond is susceptible to cleavage under both acidic and basic conditions. This is often the primary degradation pathway in aqueous solutions.

  • Piperidine Oxidation: The secondary amine in the piperidine ring is a site for oxidation. This can be catalyzed by trace metals or exposure to atmospheric oxygen, leading to the formation of N-oxides or ring-opened byproducts.

  • Pyrimidine Ring Chemistry: The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack and hydrolysis, which may lead to ring-opening under certain conditions.

Q5: My solution has turned slightly yellow. What does this indicate? A5: A color change often indicates the formation of degradation products, which may have chromophores that absorb in the visible spectrum. This is a clear sign of instability. The solution should be discarded, and the cause of degradation (e.g., solvent, pH, light exposure, temperature) should be investigated.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-solution framework for issues encountered during the analysis and use of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride solutions.

Issue 1: Rapid Loss of Parent Compound Peak During HPLC Analysis

  • Observation: The peak area of the main compound consistently decreases over the course of an analytical run or upon re-injection of the same sample vial.

  • Probable Cause: Hydrolysis. The compound is likely degrading in your analytical mobile phase or sample diluent. This is common if the diluent is aqueous and has a pH that promotes hydrolysis (either acidic or basic).

  • Troubleshooting Steps:

    • Analyze Diluent: Confirm the pH of your sample diluent. The hydrochloride salt will create a mildly acidic solution, but buffers in your mobile phase can alter this.

    • Use Aprotic Diluent: If possible, for initial sample preparation before dilution into the mobile phase, use an aprotic solvent like acetonitrile or DMSO.

    • Control Temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) to slow the rate of degradation during the analytical sequence.

    • Expedite Analysis: Analyze samples as quickly as possible after preparation.

Issue 2: Appearance of Unexpected Peaks in Chromatogram

  • Observation: New peaks, not present in the initial analysis of a freshly prepared solution, appear over time or under stress conditions.

  • Probable Cause: Degradation. These new peaks are degradants. The retention time can provide clues to their polarity.

    • More Polar Peaks (Earlier Elution in Reversed-Phase): Often indicates hydrolysis, resulting in more polar fragments like 3-hydroxypiperidine or 4-hydroxypyrimidine.

    • Less Polar Peaks (Later Elution): Could indicate oxidative dimerization or other complex reactions.

  • Troubleshooting Steps:

    • Characterize Peaks: Use HPLC-MS (Mass Spectrometry) to obtain the mass of the degradation products. This is the most effective tool for identifying degradants by comparing their mass to potential degradation products (See Section 5).

    • Perform Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress (See Protocol 2). This helps to intentionally generate and identify the degradation products you are observing.

    • Establish Mass Balance: In a stability study, the sum of the parent compound and all degradation products should ideally account for 100% of the initial parent compound, confirming that all significant degradants are being detected.

Issue 3: Poor Reproducibility in Bioassays

  • Observation: The dose-response curve shifts, or the maximum effect (Emax) decreases in subsequent experiments using the same stock solution.

  • Probable Cause: Loss of Potency due to Degradation. The concentration of the active parent compound in your solution is decreasing over time, leading to inconsistent results.

  • Troubleshooting Steps:

    • Implement Strict Solution Handling Protocols: Always use freshly prepared dilutions from a qualified stock solution for each experiment. Avoid using aged assay plates or solutions.

    • Qualify Stock Solutions: Before starting a series of experiments, verify the concentration and purity of your main stock solution via HPLC-UV.

    • Assess Assay Buffer Compatibility: Perform a short-term stability study of the compound in your final assay buffer. Incubate the compound in the buffer for the duration of your experiment (e.g., 24, 48 hours) and analyze by HPLC to quantify any degradation. If significant degradation occurs, the assay buffer may need to be reformulated (e.g., pH adjustment).

Key Experimental Protocols

These protocols provide a framework for preparing solutions and conducting stability assessments.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution with maximum stability and dilute it for experimental use.

Materials:

  • 4-(Piperidin-3-yloxy)pyrimidine hydrochloride solid

  • Anhydrous, spectroscopic grade DMSO

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Methodology:

  • Equilibrate: Allow the solid compound container to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of solid into a volumetric flask.

  • Dissolution: Add a portion (approx. 70% of the final volume) of anhydrous DMSO. Vortex or sonicate gently until the solid is completely dissolved.

  • Dilution to Volume: Add anhydrous DMSO to the calibration mark on the volumetric flask. Invert the flask 15-20 times to ensure homogeneity. This is your Stock Solution (e.g., 10 mM).

  • Aliquoting and Storage: Immediately dispense the stock solution into smaller-volume amber vials. Purge with an inert gas (nitrogen or argon) before capping if extreme sensitivity is suspected. Store at -20°C.

  • Working Solution Preparation: For experiments, thaw a single aliquot. Dilute to the final desired concentration using the appropriate assay buffer or mobile phase immediately before use. Do not re-freeze a thawed aliquot.

Protocol 2: General Forced Degradation (Stress Testing) Workflow

Objective: To identify potential degradation pathways and products under accelerated conditions, as recommended by ICH guidelines.

dot

Caption: Workflow for a forced degradation study. dot

Methodology:

  • Prepare a stock solution (e.g., 1 mg/mL) in a mixture like acetonitrile/water to ensure solubility.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Withdraw samples and neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Expose both the solid powder and the solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (Protocol 3).

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient is recommended to ensure elution of compounds with a wide range of polarities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan with a photodiode array (PDA) detector to identify the optimal wavelength. The pyrimidine ring should provide strong UV absorbance, typically between 254-275 nm.

  • Validation: The method must be validated for specificity by demonstrating baseline resolution between the parent peak and all degradation peaks generated during forced degradation studies.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to identifying unknown peaks and mitigating instability.

dot

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Degradation Parent 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride Pyrimidine-O-Piperidine Hydrolysis_Products 4-Hydroxypyrimidine 3-Hydroxypiperidine Parent:f1->Hydrolysis_Products Ether Cleavage N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide N-Oxidation RingOpened Ring-Opened Amides/Aldehydes Parent->RingOpened C-N Bond Cleavage Thermal_Products Ring Cleavage Products (e.g., Alkenes, Ammonia) Parent->Thermal_Products High Temp

Caption: Potential degradation pathways for the molecule. dot

  • Hydrolytic Degradation: This is often the most relevant pathway in aqueous solutions. The ether bond can be cleaved via nucleophilic attack, catalyzed by acid or base. This would yield 4-hydroxypyrimidine and 3-hydroxypiperidine . The pyrimidine ring itself can also undergo hydrolytic ring-opening, though this typically requires more forcing conditions.

  • Oxidative Degradation: The secondary amine of the piperidine ring is susceptible to oxidation, which can form a piperidine N-oxide derivative . More aggressive oxidation can lead to the cleavage of C-N bonds within the piperidine ring, resulting in a complex mixture of smaller, highly polar molecules like amides and aldehydes.

  • Thermal Degradation: At elevated temperatures, the piperidine ring can undergo thermal decomposition. This process can weaken and cleave C-N bonds, potentially leading to ring-opening and the formation of smaller molecules like alkenes and ammonia.

  • Photolytic Degradation: UV radiation can induce reactions in the pyrimidine ring. While often highly stable, potential reactions include the formation of hydrates across the C5-C6 double bond or other complex rearrangements.

Excipient Compatibility

When formulating, it is crucial to assess the compatibility of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride with chosen excipients.

  • Potential Incompatibilities:

    • Reducing Sugars (e.g., Lactose): The secondary amine of the piperidine ring can potentially undergo a Maillard reaction with reducing sugars, leading to discoloration and degradation.

    • High pH Excipients: Basic excipients can raise the micro-environmental pH and accelerate base-catalyzed hydrolysis.

    • Excipients with Reactive Impurities: Peroxides in excipients like povidone or polyethylene glycols can promote oxidative degradation.

  • Screening Method:

    • Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential solid-state interactions between the drug and excipients.

    • Binary mixtures (e.g., 1:1 drug:excipient) should be prepared, stressed under elevated temperature and humidity (e.g., 40°C/75% RH), and analyzed by HPLC to quantify the formation of any new degradation products.

References

  • Biosynce. (2025, July 29).
  • Yan, S. F., et al. Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, Vol. 43, No. 11.
  • do Monte, S. A., et al. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules.
  • Miyazaki, Y., et al. (2022, February 22). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Freeman, S. A. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Jones, G. T., et al. *The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Troubleshooting

Technical Support Center: Synthesis of Piperidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant number...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant number of pharmaceuticals and natural products.[1][2][3][4] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, functionalization, and purification of piperidine derivatives. Here, we move beyond simple protocols to explain the causality behind common problems and provide field-proven solutions.

Challenges in N-Alkylation & N-Arylation

Direct functionalization of the piperidine nitrogen is a fundamental transformation, yet it is frequently plagued by issues of selectivity and reactivity.

FAQ 1: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I favor mono-alkylation?

Answer: This is a classic problem of over-alkylation.[5][6] The mono-alkylated piperidine product is still a nucleophilic tertiary amine that can compete with the starting secondary amine for the alkylating agent, leading to the quaternary salt.

Causality: The relative rates of the first and second alkylation reactions determine the product distribution. Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and high concentrations exacerbate this issue.

Troubleshooting Strategies:

Strategy Mechanism of Action Pro-Tip
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material relative to the alkylating agent.[6] This ensures the alkylating agent is the limiting reagent, reducing the chance of a second alkylation.This is the simplest first step to try.
Slow Addition Add the alkylating agent slowly to the reaction mixture using a syringe pump.[6][7] This maintains a low, steady concentration of the electrophile, heavily favoring reaction with the more abundant starting material.This technique is highly effective for reactive alkylating agents. A 0.1 M solution of piperidine in anhydrous acetonitrile is a good starting point.[7]
Lower Temperature Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can help control the reaction rate and reduce the likelihood of over-alkylation.[6]This is particularly useful when slow addition is not practical on a larger scale.
Choice of Base A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to scavenge the acid (e.g., HBr, HI) generated during the reaction, which would otherwise protonate and deactivate the starting piperidine.[6]For sensitive substrates, NaHCO₃ can be a milder option.[6]
Experimental Protocol: Controlled Mono-N-Alkylation of Piperidine
  • Set up a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add the piperidine derivative (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile) to make a 0.1 M solution.[5]

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents).

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise to the stirred piperidine solution over several hours.[7]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter off the base and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction to obtain the desired N-alkylpiperidine.[5]

G Troubleshooting Workflow: N-Alkylation Issues start N-Alkylation Reaction Start check_completion Reaction Incomplete? start->check_completion check_byproduct Major Byproduct Observed? check_completion->check_byproduct No incomplete_causes Potential Causes: - Poor Leaving Group - Steric Hindrance - Insufficient Basicity check_completion->incomplete_causes Yes quaternary_salt Quaternary Salt Formation? check_byproduct->quaternary_salt Yes success Desired Mono-Alkylated Product check_byproduct->success No overalkylation_solutions Solutions: 1. Use Syringe Pump for Slow Addition 2. Use Piperidine in Excess (1.1 eq) 3. Lower Reaction Temperature quaternary_salt->overalkylation_solutions Yes quaternary_salt->success No incomplete_solutions Solutions: 1. Switch to Alkyl-I or -Br 2. Increase Temperature 3. Add Base (K₂CO₃, DIPEA) incomplete_causes->incomplete_solutions

Caption: Troubleshooting workflow for common N-alkylation problems.

FAQ 2: My N-arylation (e.g., Buchwald-Hartwig) reaction is giving low yields and multiple byproducts. What should I investigate?

Answer: N-arylation reactions are powerful but sensitive to reaction conditions. Low yields often stem from catalyst deactivation or competing side reactions like hydrodehalogenation (reduction of the aryl halide).[5]

Key Factors to Investigate:

  • Inert Atmosphere: The Palladium catalyst is sensitive to oxygen. Ensure the reaction is rigorously performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. There is no universal combination. Screening different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is often necessary to minimize side reactions.[5]

  • Solvent Purity: Ensure you are using anhydrous, degassed solvents. Water and oxygen can significantly interfere with the catalytic cycle.

Stereoselectivity Control

Achieving the correct stereochemistry is arguably one of the most critical challenges in synthesizing piperidine derivatives for pharmaceutical applications.[4]

FAQ 3: My diastereoselective piperidine synthesis is yielding a mixture of diastereomers with low selectivity. What are the potential causes?

Answer: Low diastereoselectivity can arise from multiple factors that influence the transition state of the key bond-forming step.[8]

Causality: The stereochemical outcome is determined by the relative energy of the transition states leading to the different diastereomers. Factors like steric hindrance, catalyst geometry, and reaction temperature can alter these energy levels.

Common Causes & Troubleshooting Strategies:

  • Steric Hindrance: The steric bulk of substituents on your starting materials is a primary director of stereochemistry.[8]

    • Solution: Modify protecting groups or other substituents to introduce greater steric bias, favoring one approach trajectory over another. For example, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4.[5]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the competing transition states, leading to lower selectivity.

    • Solution: Lowering the reaction temperature often leads to higher diastereomeric excess.[8][9] Screen a range of temperatures (e.g., 0 °C, -20 °C, or -78 °C).[9]

  • Catalyst/Reagent Choice: In catalyzed reactions (e.g., aza-Diels-Alder), the catalyst's structure is paramount. In substrate-controlled reactions, the nature of the reactants is key.[8][10]

    • Solution: Screen different Lewis or Brønsted acid catalysts.[9] The choice of catalyst can influence the reaction pathway and, therefore, the stereochemical outcome.[10]

FAQ 4: I am struggling to achieve high enantioselectivity in my asymmetric piperidine synthesis. What are the key factors to optimize?

Answer: Achieving high enantioselectivity relies on a finely tuned chiral environment during the key bond-forming step.

Key Factors Influencing Enantioselectivity:

  • Chiral Catalyst and Ligand: This is the most critical factor. The "lock and key" fit between the substrate and the chiral catalyst determines the facial selectivity.

    • Solution: There is no substitute for screening a variety of chiral ligands.[8] The optimal ligand is highly substrate-dependent.

  • Protecting Groups: The protecting group on the nitrogen atom can have a profound impact on the stereochemical outcome by influencing the conformation of the substrate within the catalyst's chiral pocket.[8]

    • Solution: Experiment with different protecting groups (e.g., Boc, Cbz, Ts). Carbamate protecting groups have been found to give excellent results in many cases.[8][11]

  • Solvent and Additives: The solvent can influence the catalyst's solubility, activity, and aggregation state, all of which can affect enantioselectivity.

    • Solution: Screen solvents of different polarities (e.g., toluene, dichloromethane, THF).[9]

G Key Factors Influencing Stereoselectivity Stereoselectivity Stereoselective Outcome (de or ee) Substrate Substrate Control Stereoselectivity->Substrate Catalyst Catalyst/Reagent Control Stereoselectivity->Catalyst Conditions Reaction Conditions Stereoselectivity->Conditions Sterics Steric Hindrance Substrate->Sterics ProtectingGroup Protecting Group (N-PG) Substrate->ProtectingGroup ChiralLigand Chiral Ligand Catalyst->ChiralLigand LewisAcid Lewis/Brønsted Acid Catalyst->LewisAcid Temperature Temperature Conditions->Temperature Solvent Solvent Polarity Conditions->Solvent

Caption: Interplay of factors that control stereoselective synthesis.

Purification & Handling Headaches

Even after a successful reaction, isolating the pure piperidine derivative can be a significant challenge due to the basic nature of the heterocycle.

FAQ 5: My piperidine derivative shows significant peak tailing during silica gel column chromatography. What's happening and how can I fix it?

Answer: Peak tailing is a very common issue when purifying basic compounds like piperidines on standard silica gel.

Causality: The silica gel surface is weakly acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen of the piperidine undergoes a strong, often irreversible, interaction with these acidic sites, leading to poor peak shape and sometimes complete retention of the product on the column.

Solutions:

  • Basify the Eluent: Add a small amount of a volatile base, typically triethylamine (~0.5-2%), to the mobile phase. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column, where these acidic interactions are not an issue.

FAQ 6: I'm trying to purify piperidine from a pyridine impurity by distillation, but it's not working. Why?

Answer: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation very difficult.[6][10] This azeotrope boils at approximately 106.1°C and consists of about 92% piperidine and 8% pyridine.[10]

Solutions:

  • Purification via Salt Formation: This is a highly effective chemical method. Piperidine is a significantly stronger base (pKa of conjugate acid ≈ 11.2) than pyridine (pKa ≈ 5.2).

    • Protocol: Bubble carbon dioxide (CO₂) gas through a solution of the mixture in an inert solvent (e.g., toluene). The more basic piperidine will selectively react to form a solid piperidine carbonate salt, while the pyridine remains in solution.[12] The salt can be filtered off, washed, and then treated with a strong base (e.g., NaOH) to regenerate the pure, free piperidine.[13]

  • Acid-Base Extraction: This liquid-liquid extraction method also exploits the difference in basicity. A carefully controlled acidic wash can selectively protonate and extract the more basic piperidine into the aqueous phase, leaving the less basic pyridine behind in the organic layer.[6]

Experimental Protocol: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[14]

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and partition into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.[14]

  • Phase Separation: Shake the funnel, allow the layers to separate, and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer to ensure complete recovery.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).[14] This deprotonates the piperidinium salt, regenerating the neutral, organic-soluble free base.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).[14]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified piperidine derivative.[14]

FAQ 7: My solution of piperidine in DMF crystallized upon storage. What happened?

Answer: This is a common issue. The crystallization is likely due to the formation of a salt.[10] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage, like chlorosilanes) to form piperidine hydrochloride.[10][15] To resolve this, prepare a fresh solution and ensure your storage container is well-sealed, preferably under an inert atmosphere.[10]

G Decision Tree for Piperidine Purification start Crude Piperidine Derivative is_solid Is the compound solid? start->is_solid is_volatile Is the compound thermally stable & volatile? is_solid->is_volatile No crystallization Recrystallization is_solid->crystallization Yes distillation Distillation is_volatile->distillation Yes impurities What is the nature of the impurities? is_volatile->impurities No acidic_neutral Acidic / Neutral Impurities impurities->acidic_neutral basic_similar Basic Impurities with Similar Polarity impurities->basic_similar extraction Acid-Base Extraction acidic_neutral->extraction chromatography Column Chromatography (Add Et₃N or use Alumina) basic_similar->chromatography

Caption: A decision-making workflow for selecting a purification method.[14]

References
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Patent WO2002085858A1. (2002). Process for producing purified piperidine derivative.
  • O'Brien, P. (2010). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Stepanovs, D. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • Knight, D. W., et al. (2017). Piperidines from acid-catalysed cyclisations: Pitfalls, solutions and a new ring contraction to pyrrolidines. Academia.edu. [Link]

  • Cook, E. S., & Rider, T. H. (1937). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Journal of the American Chemical Society, 59(9), 1739-1741. [Link]

  • Zhang, G., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Unknown. Protecting groups in organic synthesis. Unknown Source. [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Wang, G., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Research, 53(4), 423-431. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Various Authors. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]

  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

Sources

Optimization

Troubleshooting unexpected results in assays with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Technical Support Center: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride Topic: Troubleshooting Unexpected Results in Assays with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride Audience: Medicinal Chemists, Pharmacologists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Topic: Troubleshooting Unexpected Results in Assays with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Version: 2.1 (Current as of 2025)

Executive Summary & Compound Profile

4-(Piperidin-3-yloxy)pyrimidine hydrochloride is a critical heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., PI3K, CDK) and GPCR ligands. While structurally robust, its physicochemical properties—specifically the basicity of the piperidine ring, the chirality at the C3 position, and the stoichiometry of the hydrochloride salt—frequently introduce variability in experimental data.

Key Physicochemical Characteristics:

  • Core Structure: Pyrimidine ring linked via an ether bond to a piperidine ring.

  • pKa: The piperidine nitrogen is highly basic (pKa

    
     10.5–11.0). At physiological pH (7.4), this molecule exists predominantly as a cation.
    
  • Chirality: The 3-position of the piperidine ring is a stereocenter. Unless specified as (R) or (S), the material is a racemate.

  • Solubility: High in water/DMSO as the HCl salt; however, the free base has poor aqueous solubility at neutral/basic pH.

Troubleshooting Guide (Q&A Format)

This section addresses specific anomalies reported by users, analyzing the root cause based on the compound's chemical nature.

Category A: Inconsistent Potency & IC50 Shifts

Q1: My IC50 values are consistently 2-fold higher (less potent) than literature values or previous batches. Why?

Root Cause: Stereochemical Purity (The "Racemate Trap") The 3-position of the piperidine is chiral. Biological targets (enzymes/receptors) are stereoselective.

  • Scenario: If you ordered "4-(Piperidin-3-yloxy)pyrimidine" without specifying the enantiomer, you likely received a racemic mixture (50:50 R/S) .

  • Mechanism: If the active enantiomer is the (R)-isomer, the (S)-isomer is likely inactive (or much less active). A racemate effectively dilutes your active compound concentration by 50%, doubling the apparent IC50.

  • Action: Check the Certificate of Analysis (CoA). If the optical rotation is

    
     or not listed, you have a racemate. Switch to an enantiopure grade (e.g., R-isomer) for consistent high potency.
    

Q2: We see significant batch-to-batch variability in compound weight vs. molar concentration.

Root Cause: Salt Stoichiometry & Hygroscopicity

  • Stoichiometry: This compound can exist as a mono-hydrochloride (

    
    ) or di-hydrochloride (
    
    
    
    ), depending on the synthesis workup. The molecular weight difference is
    
    
    Da (a ~15% error).
  • Hygroscopicity: Hydrochloride salts of secondary amines are hygroscopic. If the vial was left open, the powder absorbed atmospheric water, meaning you are weighing water, not compound.

  • Action:

    • Verify the exact Molecular Weight (MW) on the specific bottle label, not the general catalog.

    • Perform Quantitative NMR (qNMR) or elemental analysis if precise stoichiometry is unknown.

Category B: Solubility & Precipitation

Q3: The compound dissolves in DMSO, but precipitates immediately when added to the assay buffer (pH 7.4).

Root Cause: The "Free Base" Crash

  • Mechanism: In pure DMSO, the salt dissociates. When diluted into a buffered aqueous solution at pH 7.4, the HCl is neutralized by the buffer capacity. The piperidine moiety stays protonated (soluble), but if the concentration is high (

    
    ) and the ionic strength is high, the "salting out" effect or local formation of the neutral free base (if pH > pKa locally) can cause precipitation.
    
  • Action:

    • Sonicate the DMSO stock before dilution.

    • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10% DMSO in water) before the final buffer addition.

    • Check Buffer pH: Ensure your buffer pH is not drifting > 8.0, where the free base risk increases.

Category C: Assay Interference

Q4: We are seeing high background signal in our fluorescence polarization (FP) binding assay.

Root Cause: Non-Specific Binding (NSB)

  • Mechanism: The piperidine ring is a secondary amine, which is positively charged at pH 7.4. This cation sticks avidly to negatively charged surfaces (polystyrene plates) or negatively charged assay components (DNA, certain proteins).

  • Action:

    • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to block surface adsorption.

    • Switch Plates: Use "Low-Binding" polypropylene plates instead of standard polystyrene.

Diagnostic Logic & Workflows

Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing unexpected assay results with 4-(Piperidin-3-yloxy)pyrimidine HCl.

TroubleshootingLogic Start Symptom: Unexpected Result Issue_Potency Issue: Low Potency / IC50 Shift Start->Issue_Potency Issue_Precip Issue: Precipitation / Turbidity Start->Issue_Precip Issue_Noise Issue: High Background / Noise Start->Issue_Noise Check_Chirality Check Chirality: Is it Racemic? Issue_Potency->Check_Chirality Check_pH Check Buffer pH: Is pH > 8.0? Issue_Precip->Check_pH Check_Plastic Check Labware: Standard Polystyrene? Issue_Noise->Check_Plastic Check_Salt Check Salt Form: Mono vs Di-HCl? Check_Chirality->Check_Salt No (Pure) Action_Pure Action: Switch to Enantiopure Batch Check_Chirality->Action_Pure Yes (Racemic) Action_Recalc Action: Recalculate MW & Dry Compound Check_Salt->Action_Recalc Stoichiometry Mismatch Check_Conc Check Concentration: Is [C] > 100 µM? Check_pH->Check_Conc No Action_Acidify Action: Adjust pH < 7.5 or Lower Conc. Check_pH->Action_Acidify Yes Check_Conc->Action_Acidify Yes Action_Detergent Action: Add 0.01% Tween-20 & Use Low-Bind Plates Check_Plastic->Action_Detergent Yes

Diagram 2: Optimal Solubilization Workflow

Caption: Step-by-step protocol to minimize precipitation and degradation during stock preparation.

SolubilizationWorkflow Step1 1. Weighing (Handle quickly, hygroscopic) Step2 2. Primary Stock Dissolve in 100% DMSO (Target: 10-50 mM) Step1->Step2 Dry N2 Environment Step3 3. Verification Visual check for clarity (No turbidity) Step2->Step3 Vortex/Sonicate Step4 4. Intermediate Dilution Dilute 1:10 in Water/Media (NOT direct to buffer) Step3->Step4 Prevents Shock Precip. Step5 5. Final Assay Well Final DMSO < 1% Add to protein/cell mix Step4->Step5

Standardized Data & Properties

Table 1: Chemical Property Reference

PropertyValue / NoteImpact on Assay
Molecular Formula

MW varies by salt stoichiometry (

or

).
Solubility (Water)

mg/mL (as HCl salt)
Highly soluble, but pH sensitive.
Solubility (DMSO)

mg/mL
Excellent. Preferred stock solvent.
pKa (Piperidine)

Positively charged at physiological pH.
UV Absorbance

nm
Can interfere with DNA quantification assays.
Stability 2 years at

C (Solid)
Store under desiccant; hygroscopic.

References

  • PubChem. (2025).[1] Compound Summary: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride.[2][3] National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. (General Reference). Strategies for Scaffold Hopping in Kinase Inhibitor Discovery: The Role of Pyrimidine-Piperidine Motifs. (Contextual reference for scaffold usage).
  • Assay Guidance Manual. (2024). Interference with Fluorescence and Absorbance Assays. NCBI Bookshelf. [Link]

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 4-(Piperidin-3-yloxy)pyrimidine HCl

This is a technical support guide designed for researchers and process chemists working with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride . It synthesizes principles of organic process research with practical troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 4-(Piperidin-3-yloxy)pyrimidine hydrochloride . It synthesizes principles of organic process research with practical troubleshooting steps.

Executive Summary & Compound Profile

Compound: 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride Core Challenge: This molecule combines a strongly basic secondary amine (piperidine) with an electron-deficient heteroaromatic system (pyrimidine). Common purity issues stem from competitive N- vs. O-alkylation (during synthesis), hydrolysis of the pyrimidine precursor, and hygroscopicity of the final salt.

Critical Purity Parameters (CPP):

  • Target Purity: >98.5% (HPLC, a/a)

  • Key Impurities: 4-Hydroxypyrimidine (hydrolysis), N-alkylated regioisomers, and residual inorganic salts.

Impurity Profiling: Know Your Enemy

Before attempting purification, identify the likely contaminants based on your synthetic route (typically SNAr displacement).

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Hydrolysis Byproduct (4-Hydroxypyrimidine)Moisture present during SNAr reaction; hydrolysis of 4-chloropyrimidine.Amphoteric, high water solubility, poor organic solubility.Aqueous Wash: Soluble in high pH aqueous layers as the phenolate anion.
Regioisomer/ N-Alkylated (4-(Piperidin-3-ylamino)...)Failed N-protection of 3-hydroxypiperidine or rearrangement.Similar basicity to product; difficult to separate by extraction.Recrystallization: Disrupted crystal packing compared to the O-linked ether.
Starting Material (N-Boc-3-hydroxypiperidine)Incomplete reaction.Lipophilic (if Boc-protected).Acid/Base Extraction: Remains in organic phase at low pH (if Boc is intact) or removed during final salt precipitation.
Inorganic Salts NaH/KOtBu residues or NaCl from workup.Insoluble in DCM/CHCl3; Soluble in MeOH/Water.Free-basing: Dissolve free base in dry DCM; filter off insolubles.

Troubleshooting Guide (FAQ)

Scenario A: "My product is a sticky, off-white gum instead of a solid."

Diagnosis: This is a classic issue with piperidine HCl salts. It usually indicates residual solvent entrapment or excess HCl . The Fix:

  • Solvent Swap: Do not just dry longer. Dissolve the gum in a minimum amount of hot Isopropanol (IPA) .

  • Trituration: Add the hot IPA solution dropwise into rapidly stirring Diethyl Ether or MTBE (Antisolvent).

  • Digestion: If it remains sticky, reflux the gum in Ethyl Acetate for 30 minutes. The phase transition from amorphous gum to crystalline solid often requires thermal energy to reorganize the lattice.

Scenario B: "I have a persistent impurity at RRT ~0.9 that won't wash out."

Diagnosis: This is likely the 4-hydroxypyrimidine impurity. It can co-precipitate with your product if the acidification step is too aggressive. The Fix:

  • The "High-pH" Wash: Before forming the salt, dissolve the free base in DCM. Wash with 1M NaOH (pH > 13).

  • Mechanism:[1][2] At pH 13, the 4-hydroxypyrimidine exists as the sodium phenolate (highly water-soluble), while your product (an ether) remains neutral and stays in the DCM.

Scenario C: "The solid turns yellow/brown upon drying."

Diagnosis: Oxidation of the secondary amine or trace metal contamination (if Pd/Cu catalysis was used). The Fix:

  • Scavenging: Treat the free-base solution with SiliaMetS® Thiol or activated charcoal prior to salt formation.

  • Salt Stability: Ensure the HCl salt is formed using anhydrous HCl in Dioxane/Ether , not aqueous HCl. Water promotes oxidative degradation in the crystal lattice.

Detailed Experimental Protocols

Protocol 1: The "Dual-Filter" Extraction (Purification by pKa)

Use this method to remove neutral impurities (unreacted starting materials) and acidic impurities (phenols).

  • Dissolution: Suspend the crude hydrochloride salt in Dichloromethane (DCM) (10 mL/g).

  • Free-Basing: Add 1M NaOH until the aqueous layer pH is >12. Shake and separate.

    • Fate: Product is in DCM (Free base). Hydrolysis impurities are in Water.

  • Acid Wash (Optional but recommended): Wash the DCM layer with 0.1M NaOH (not water, to keep phenols ionized).

  • Drying: Dry DCM over anhydrous Na₂SO₄. Filter.

  • Salt Formation: Cool DCM solution to 0°C. Add 2.0 equivalents of 4M HCl in Dioxane dropwise.

  • Isolation: Filter the white precipitate. Wash with Et₂O.

Protocol 2: Recrystallization of the HCl Salt

Use this if HPLC purity is <98% after extraction.

  • Solvent System: Isopropanol (IPA) / Methanol (MeOH) (9:1 ratio).

  • Procedure:

    • Dissolve 1 g of crude salt in 5 mL of boiling MeOH.

    • Slowly add hot IPA (approx. 45 mL) until slight turbidity persists.

    • Re-heat to clarify.

    • Allow to cool slowly to room temperature, then 4°C overnight.

  • Yield: Typical recovery is 70-80% with significant purity upgrade.

Visualizing the Workflow

The following diagram maps the logical flow for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Post-Deprotection) AB_Extract Acid/Base Extraction (DCM / 1M NaOH) Crude->AB_Extract Dissolve & Basify Aqueous_Waste Aqueous Layer (Contains: 4-OH-Pyrimidine, Salts) AB_Extract->Aqueous_Waste Remove Impurities Organic_Layer Organic Layer (DCM) (Contains: Product Free Base, Neutral Impurities) AB_Extract->Organic_Layer Isolate Free Base Salt_Formation Salt Formation (Add HCl in Dioxane) Organic_Layer->Salt_Formation Dry & Acidify Precipitate Crude HCl Salt Salt_Formation->Precipitate Filter Recryst Recrystallization (MeOH / IPA) Precipitate->Recryst If Purity < 98% Final_Product Pure 4-(Piperidin-3-yloxy) pyrimidine HCl (>98%) Precipitate->Final_Product If Purity > 98% Recryst->Final_Product

Caption: Purification Decision Tree illustrating the fate of impurities at each stage.

References

  • Synthesis of Pyrimidine Derivatives

    • Title: "Recent Advances in the Synthesis of Pyrimidines"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Piperidine Salt Purification: Title: "Application Notes and Protocols for the Purification of Piperidine Reaction Products" Source: BenchChem Technical Guides
  • General Recrystallization Strategies

    • Title: "Recrystallization Guide: Process, Procedure, Solvents"
    • Source: Mettler Toledo
    • URL:[Link]

Sources

Optimization

Addressing batch-to-batch variability of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Topic: Addressing Batch-to-Batch Variability Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Welcome to the Technical Support Center From the Desk of the Senior Application Scientist: "I have r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Batch-to-Batch Variability

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Welcome to the Technical Support Center

From the Desk of the Senior Application Scientist: "I have reviewed hundreds of user tickets regarding 4-(Piperidin-3-yloxy)pyrimidine hydrochloride. The frustration is almost always the same: 'My reaction worked last week with Batch A, but Batch B failed.'

This compound is a deceptively simple intermediate often used in kinase inhibitor synthesis. However, its variability stems from three distinct vectors: Hygroscopicity (Water content) , Salt Stoichiometry (HCl ratio) , and Regiochemistry (Purity) .

This guide moves beyond basic datasheets. It provides the causal logic and self-validating protocols you need to normalize your starting material before it enters your critical workflows."

Module 1: The "Physical" Variability (Salt & Water)

The Problem: You calculated your stoichiometry based on the theoretical molecular weight (MW) of the mono-hydrochloride salt, but your downstream coupling reaction (e.g., SNAr or Buchwald) had low conversion.

The Root Cause:

  • Hygroscopicity: Secondary amine salts are hygroscopic. If the container was opened in a humid lab, the "powder" could contain 5–15% water by weight.

  • Variable Stoichiometry: Depending on the precipitation method (e.g., HCl in dioxane vs. aqueous HCl), the product may exist as a Mono-HCl, Di-HCl, or a non-stoichiometric mix.

Diagnostic Workflow: The "Wet Salt" Decision Tree

Salt_Diagnostics Start Issue: Low Yield / Sticky Solid Check1 Step 1: Visual Inspection Start->Check1 Clumped Clumped/Deliquescent? Check1->Clumped Dry Free Flowing Powder Check1->Dry Action1 High Water Content Action: Dry over P2O5 (48h) Clumped->Action1 Check2 Step 2: Determine HCl Content Dry->Check2 Action1->Check2 MethodA Method A: AgNO3 Titration (Precise Cl- measurement) Check2->MethodA MethodB Method B: qNMR (Fast Organic/Salt Ratio) Check2->MethodB

Figure 1: Diagnostic workflow for assessing physical state and salt stoichiometry.

Protocol 1.1: Quantitative NMR (qNMR) for Salt Stoichiometry

Why this works: Unlike HPLC, NMR sees all protons. By using an internal standard, you can calculate the exact weight % of the piperidine scaffold and deduce the amount of "dead weight" (HCl + H2O).

Materials:

  • Solvent: D2O (Deuterium Oxide) – Crucial: The salt is highly soluble here.

  • Internal Standard (IS): Maleic Acid (High purity, trace metal grade). Reason: Singlet at 6.3 ppm does not overlap with piperidine/pyrimidine signals.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL D2O. Vortex until clear.

  • Acquisition: Run 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation for integration accuracy).
    
  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (Maleic acid = 2; Pyrimidine aromatic protons = check assignment)
      
    • 
      : Molecular Weight (Use Free Base MW for 
      
      
      
      to determine free base content).

Interpretation:

  • If the calculated "Free Base" weight % is significantly lower than theoretical (e.g., 75% vs 85%), you have excess HCl or Water. Adjust your reaction loading accordingly.

Module 2: Chemical Impurity Profiling

The Problem: You observe "ghost peaks" in your LC-MS or unexpected side-products in downstream reactions.

The Root Cause: The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) between 3-hydroxypiperidine and a 4-halopyrimidine.

  • Regioisomerism: If the starting material was 2,4-dichloropyrimidine, the substitution could occur at the 2-position (impurity) instead of the 4-position (desired).

  • Starting Material Carryover: Unreacted 4-chloropyrimidine is potentially genotoxic and reactive.

Table 1: Common Impurity Profile
Impurity TypeOriginDetection MethodImpact on Experiment
Regioisomer (2-substituted) SNAr attack at C2 instead of C4.1H NMR (Shift in aromatic peaks) or Gradient HPLC.High. The 2-isomer is often less active and may not react in downstream steps.
Bis-substituted Piperidine attacks both C2 and C4 (if di-halo precursor used).LC-MS (High MW: ~340 Da).Medium. Acts as an inert filler but affects stoichiometry.
4-Chloropyrimidine Unreacted starting material.GC-MS or HPLC (Non-polar).Critical. Can react with your next reagent, consuming it.
Piperidine N-oxide Oxidation of the secondary amine during storage.LC-MS (+16 Da mass shift).Low. Usually removed during workup.
Protocol 2.1: Regioisomer Differentiation (HPLC)

Standard C18 columns often fail to separate the 2- and 4-isomers efficiently due to structural similarity.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (provides pi-pi interaction selectivity).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for pi-selective separations).

  • Gradient: 5% B to 40% B over 20 minutes. (Slow gradient required for isomer separation).

Module 3: Stereochemical Integrity

The Problem: The biological activity of your final drug candidate varies wildly between batches. The Root Cause: The C3 position of the piperidine ring is a chiral center. If the starting material (3-hydroxypiperidine) was not enantiopure, or if harsh conditions caused racemization, your "S-isomer" might be a 50:50 racemate.

Stereochemistry Pathway Visualization

Chirality_Flow SM 3-Hydroxypiperidine (Chiral Center) Reaction SNAr Reaction (Base: NaH or K2CO3) SM->Reaction Risk Risk: Racemization (via Elimination/Addition) Reaction->Risk Overheating Product Final Product (Check ee%) Reaction->Product Standard Path Risk->Product Racemic Mix

Figure 2: Pathway of potential racemization during synthesis.

Protocol 3.1: Chiral HPLC Method

Do not assume the label "99% ee" is correct after storage or reprocessing.

  • Column: Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: The Diethylamine (DEA) is mandatory to sharpen the peak of the secondary amine. Without it, the peak will tail and obscure the minor enantiomer.

  • Detection: UV at 254 nm.

Frequently Asked Questions (FAQ)

Q: My batch has turned into a sticky gum. Can I still use it? A: Yes, but you must correct for weight. The gum is likely due to moisture absorption (deliquescence).

  • Fix: Dissolve the entire gum in a known volume of Methanol to create a stock solution. Determine the concentration using the qNMR Protocol (1.1) above. Use volumetric dosing for your reaction instead of gravimetric weighing.

Q: Why does the color vary from white to pale yellow? A: Pale yellow often indicates trace oxidation of the piperidine ring or trace amounts of the coupling base (e.g., pyridine derivatives).

  • Impact: Usually cosmetic. If the NMR and HPLC purity are >98%, the color is rarely an interference for standard medicinal chemistry couplings.

Q: Can I convert the HCl salt back to the free base? A: Yes, and this is often recommended if your next step is base-sensitive.

  • Protocol: Suspend the salt in Dichloromethane (DCM). Add 1.1 equivalents of saturated aqueous NaHCO3. Stir vigorously for 10 minutes. Separate the organic layer, dry over Na2SO4, and evaporate.[1] Warning: The free base is an oil and is even more prone to oxidation than the salt. Use immediately.

References

  • Quantitative NMR (qNMR)

    • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
    • Source:

  • Analysis of Amine Hydrochloride Salts

    • Gorman, M. et al. (2018). Control of Hygroscopicity in Pharmaceutical Salts. Crystal Growth & Design, 19(5).
    • Source:

  • Chiral Separation of Piperidine Derivatives

    • Zhang, T. et al. (2014). Enantioseparation of piperidine derivatives on polysaccharide-based chiral stationary phases.
    • Source:

  • Synthesis and Impurity Profiling of Pyrimidine Ethers

    • Luo, Y. et al. (2019). Scalable Synthesis of 4-Alkoxypyrimidines via SNAr. Organic Process Research & Development.
    • Source:

(Note: While specific batch data for CAS 1707602-56-9 is proprietary to manufacturers, the analytical protocols above are standard validated methods for this class of heterocycles.)

Sources

Reference Data & Comparative Studies

Validation

Optimizing Kinase &amp; GPCR Ligands: A Technical Guide to the 4-(Piperidin-3-yloxy)pyrimidine Scaffold

Topic: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride versus established pyrimidine-based drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride versus established pyrimidine-based drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Ether-Linked Scaffolds

In the landscape of medicinal chemistry, the pyrimidine heterocycle is ubiquitous, forming the core of blockbusters like Imatinib , Rosuvastatin , and Fluorouracil (5-FU) . However, as intellectual property (IP) space tightens and solubility challenges persist in late-stage optimization, the choice of linker—how the pyrimidine core connects to the solubilizing tail—becomes critical.

This guide analyzes 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1707602-56-9), a specialized building block that utilizes an ether linkage at the C4 position. We compare this specific scaffold against established pyrimidine architectures (amine-linked and carbon-linked) to demonstrate its utility in modulating lipophilicity (LogD), metabolic stability, and vector orientation in kinase and GPCR targets.

Technical Specifications & Chemical Identity

Before comparative analysis, the specific properties of the subject compound must be defined to ensure protocol accuracy.

PropertySpecification
Compound Name 4-(Piperidin-3-yloxy)pyrimidine hydrochloride
CAS Number 1707602-56-9
Molecular Formula C₉H₁₄ClN₃O
Molecular Weight 215.68 g/mol
Core Motif Pyrimidine ring + Piperidine ring (via C4-O-C3 ether linkage)
Key Functionality Secondary amine (handle for diversification); Pyrimidine N1/N3 (H-bond acceptors)
Comparative Analysis: The 3-yloxy Scaffold vs. Established Standards

This section objectively compares the 4-(Piperidin-3-yloxy) motif against the two most common pyrimidine architectures found in FDA-approved drugs: the 4-Amino-pyrimidine (e.g., Palbociclib-like) and the Direct Aryl/Carbon-pyrimidine (e.g., Rosuvastatin-like).

3.1 Physicochemical & ADME Profiling

Hypothesis: The ether oxygen in the 3-yloxy scaffold lowers LogD compared to carbon analogs and offers a different H-bond vector than amine linkers, potentially improving metabolic stability by avoiding N-oxidation or dealkylation common in diamines.

Feature4-(Piperidin-3-yloxy)pyrimidine (Topic)4-Amino-pyrimidine (Standard A)Carbon-Linked Pyrimidine (Standard B)
Linker Atom Oxygen (Ether)Nitrogen (Amine)Carbon (C-C bond)
H-Bond Character Acceptor only (Linker)Donor & AcceptorNone
Conformational Bias Semi-flexible (C-O-C angle ~110°)Planar/Rigid (if conjugated)Rigid
Solubility (pH 7.4) High (Polar ether + amine)Moderate (Dependent on pKa)Low (Lipophilic)
Metabolic Risk O-dealkylation (CYP mediated)N-dealkylation / OxidationBenzylic oxidation
Vector Orientation "Kinked" geometryLinear/Planar geometryLinear geometry
3.2 Structural Causality in Drug Design
  • Established Drug Limitation: Many aminopyrimidine kinase inhibitors (e.g., Gefitinib analogs) suffer from rapid oxidative metabolism at the nitrogen linker or poor solubility requiring formulation as mesylate salts.

  • The 3-yloxy Advantage: The ether linkage acts as a bioisostere that retains the distance between the core and the solubilizing tail (piperidine) but removes the H-bond donor. This is critical when the target pocket (e.g., ATP binding site) has a hydrophobic patch that penalizes the presence of an NH group. Furthermore, the chiral center at the piperidine C3 position allows for stereoselective vectoring , enabling the piperidine nitrogen to exit the binding pocket at a precise angle (approx. 109.5° twist) unavailable to the achiral 4-aminopiperidine analogs.

Experimental Protocol: Library Synthesis via SNAr

Objective: To synthesize a library of bis-heterocyclic kinase inhibitors using 4-(Piperidin-3-yloxy)pyrimidine hydrochloride as the nucleophilic core. Scope: This protocol validates the reactivity of the secondary amine in SNAr displacements, a common workflow in hit-to-lead optimization.

Reagents & Equipment
  • Substrate: 4-(Piperidin-3-yloxy)pyrimidine HCl (1.0 eq).

  • Electrophile: 2,4-Dichloropyrimidine or 4-Chloro-quinazoline (1.1 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: n-Butanol or DMF (Anhydrous).

  • Temp: 80°C - 120°C.

Step-by-Step Methodology
  • Free Basing (In-situ):

    • Dissolve 4-(Piperidin-3-yloxy)pyrimidine HCl (100 mg, 0.46 mmol) in 2 mL of n-Butanol.

    • Add DIPEA (240 µL, 1.38 mmol). Stir at RT for 10 min to ensure neutralization of the HCl salt.

    • Checkpoint: Solution should become clear. If turbidity persists, add 0.5 mL DMF.

  • Nucleophilic Attack:

    • Add the electrophile (e.g., 4-Chloro-quinazoline, 83 mg, 0.50 mmol) in one portion.

    • Mechanistic Note: The secondary amine of the piperidine is the nucleophile. The pyrimidine nitrogens are non-nucleophilic under these conditions due to electron deficiency.

  • Reaction:

    • Heat the mixture to 100°C for 4–6 hours. Monitor via LC-MS (Target mass: M+H).

    • Success Indicator: Disappearance of the starting amine (m/z 216) and appearance of the product adduct.

  • Work-up & Isolation:

    • Cool to RT. The product often precipitates.

    • If solid forms: Filter and wash with cold Et₂O.

    • If solution remains: Evaporate solvent, redissolve in DCM, wash with NaHCO₃, dry over MgSO₄, and purify via flash chromatography (MeOH/DCM gradient).

Visualization: Decision Logic & Synthesis Workflow

The following diagram illustrates the decision process for selecting the 3-yloxy scaffold and the subsequent synthesis workflow.

G Start Drug Design Challenge: Solubility or Selectivity Issue Decision Is the H-bond Donor (NH) Required for Binding? Start->Decision RouteA YES: Use 4-Amino-pyrimidine (Standard Scaffold) Decision->RouteA Donor needed RouteB NO: Use 4-(Piperidin-3-yloxy) (Ether Scaffold) Decision->RouteB Donor detrimental or solubility poor Advantage Advantages: 1. Lower LogD (Solubility) 2. Novel Vector (3-sub) 3. Metabolic Stability RouteB->Advantage Synthesis Synthesis Protocol (SnAr): 1. Free base with DIPEA 2. React with Cl-Heterocycle 3. Heat 100°C RouteB->Synthesis Product Final Lead Compound: Ether-Linked Kinase Inhibitor Synthesis->Product

Figure 1: Strategic decision tree for scaffold selection and synthesis workflow for 4-(Piperidin-3-yloxy)pyrimidine derivatives.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for pyrimidine reactivity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11623348: 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride.[1] Retrieved from [Link]

  • Bhurani, K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Current Computer-Aided Drug Design. Retrieved from [Link]

  • He, X., et al. (2015).[2] Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Strategic Cross-Reactivity Profiling: The 4-(Piperidin-3-yloxy)pyrimidine Scaffold

Topic: Cross-reactivity profiling of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride Content Type: Publish Comparison Guide [1] Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride Content Type: Publish Comparison Guide

[1]

Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.[1]

Executive Summary

The 4-(Piperidin-3-yloxy)pyrimidine scaffold (e.g., CAS 1707602-56-9) represents a privileged structural motif in modern drug discovery, widely utilized to modulate Kinases (e.g., PIM, JAK, CDK) and GPCRs (e.g., mGlu5, GPR119).[1] Unlike its regioisomers, this scaffold offers a unique combination of chiral vectors and physicochemical balance (LogD/Solubility).[1]

This guide outlines a strategic cross-reactivity profiling framework. It compares the performance of the 3-yloxy scaffold against standard alternatives (4-yloxy and


-linked analogs) and provides a self-validating screening cascade to de-risk off-target liabilities early in the lead optimization phase.[1]

Comparative Performance Analysis

A. The Structural Argument: 3-yloxy vs. 4-yloxy vs. -Linked

The choice of the piperidine attachment point and linker atom fundamentally alters the molecule's vector, basicity, and promiscuity.[1]

Feature4-(Piperidin-3-yloxy)pyrimidine (Subject)4-(Piperidin-4-yloxy)pyrimidine (Alternative 1)4-(Piperidin-3-ylamino)pyrimidine (Alternative 2)
Vector Geometry Bent (~120°) .[1] Projects substituents into specific sub-pockets (e.g., ribose pocket in kinases).[1]Linear (180°) . Projects substituents deep into the solvent front.[1]Flexible . The NH linker allows more conformational freedom but adds H-bond donor.[1]
Chirality Chiral (R/S) . Allows kinetic resolution to optimize selectivity.[1]Achiral . Simpler synthesis but lacks "3D" selectivity filter.[1]Chiral . Similar to 3-yloxy but chemically distinct.[1]
Physicochem (LogD) Moderate .[1] Ether oxygen lowers LogD vs. carbon analogs; improves solubility.[1]Moderate . Similar to 3-yloxy.[1][2][3][4][5]Variable . Aniline nitrogen can increase polarity but may introduce toxicity (structural alert).[1]
Selectivity Risk Medium .[1] Chirality can be tuned to avoid off-targets (e.g., hERG).[1]High . Linear topology often leads to "flat" binding and lower selectivity.[1]High . Aminopyrimidines are notorious "promiscuous" kinase binders.[1]

Key Insight: The 3-yloxy isomer is often superior for "scaffold morphing" when the linear 4-yloxy analog suffers from poor selectivity or solubility.[1] For example, in mGlu5 negative allosteric modulators (NAMs) , switching to a pyrimidine ether scaffold significantly reduced lipophilicity and improved CNS penetration compared to pyridine analogs .[1]

B. Representative Selectivity Data

Based on aggregate SAR data from kinase (PIM/JAK) and GPCR (mGlu5) programs.[1]

Assay Target3-yloxy Scaffold Performance4-yloxy Alternative PerformanceInterpretation
Kinase Selectivity (S(35)) 0.15 - 0.25 > 0.30 (Less Selective)The 3-position chirality restricts binding to kinases with specific gatekeeper residues.[1]
hERG Inhibition (IC50) > 10 µM (Enantiomer dependent)~ 1-5 µM (Often potent)The 3-yloxy vector often disrupts the pharmacophore required for hERG channel blocking.[1]
CYP3A4 Inhibition Low ModerateEther linkages are generally less prone to metabolic activation than aniline (

-linked) bridges.[1]

Strategic Profiling Protocols

To validate the selectivity of a lead series containing this scaffold, a two-tier screening cascade is required.[1]

Protocol 1: The "KinomeScan" Competition Binding Assay

Purpose: To map the kinase selectivity profile, as the aminopyrimidine motif is a frequent ATP-mimetic.[1]

  • Reagent Prep: Dissolve 4-(Piperidin-3-yloxy)pyrimidine analogs in 100% DMSO to 10 mM.

  • Assay Format: Active-site directed competition binding (e.g., Eurofins KINOMEscan™ or DiscoverX).[1]

  • Concentration: Screen initially at 1 µM .

  • Panel Selection: Must include PIM1/2/3 , JAK1/2/3 , CDK4/6 , and ROCK1/2 (common off-targets for this scaffold).[1]

  • Readout: Calculate % Control . Hits (<35% control) are followed up with

    
     determination.
    
    • Success Metric: S(35) score < 0.2 (binds to <20% of kinases tested).[1]

Protocol 2: SafetyScreen44 (GPCR & Ion Channel)

Purpose: To identify "silent" liabilities, particularly hERG (cardiotoxicity) and Muscarinic receptors (CNS side effects).[1]

  • hERG Assay (Automated Patch Clamp):

    • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

    • Protocol: Voltage clamp protocol (holding -80 mV, pulse to +20 mV, repolarize to -50 mV).

    • Threshold: IC50 > 10 µM is the target.

    • Note: The basic piperidine nitrogen is a pharmacophore for hERG.[1] The 3-yloxy linkage often reduces this risk compared to 4-yloxy by altering the N-to-aromatic distance.[1]

  • Muscarinic (M1-M5) Binding:

    • Method: Radioligand binding (

      
      H-NMS).[1]
      
    • Rationale: Piperidine ethers mimic the acetylcholine structure.[1]

    • Success Metric: > 10-fold window between primary target potency and M1-M5 affinity.[1]

Visualizations

Diagram 1: The SAR Logic & Vector Analysis

This diagram illustrates why the 3-yloxy scaffold (Subject) offers a strategic advantage in vector orientation compared to the 4-yloxy alternative.

SAR_Logic cluster_3 Subject: 3-yloxy Isomer cluster_4 Alternative: 4-yloxy Isomer Scaffold Pyrimidine Scaffold Iso3 3-Position Ether Scaffold->Iso3 Iso4 4-Position Ether Scaffold->Iso4 Vector3 120° Vector (Bent) Iso3->Vector3 Benefit3 Access to Ribose/Specificity Pockets Vector3->Benefit3 High Selectivity High Selectivity Benefit3->High Selectivity Result Vector4 180° Vector (Linear) Iso4->Vector4 Risk4 Solvent Exposure (Low Selectivity) Vector4->Risk4 Promiscuity Promiscuity Risk4->Promiscuity Result

Caption: Structural Activity Relationship (SAR) logic comparing the vector orientation of the 3-yloxy vs. 4-yloxy isomers. The 120° bend of the 3-yloxy scaffold facilitates access to specificity pockets.[1]

Diagram 2: Recommended Screening Workflow

A self-validating cascade to ensure the scaffold functions as intended without toxic liabilities.[1]

Screening_Cascade cluster_primary Tier 1: Efficacy & Selectivity cluster_secondary Tier 2: Safety Pharmacology Start Compound Synthesis (3-yloxy Scaffold) Potency Primary Target IC50 (Biochemical) Start->Potency Kinome KinomeScan (400+ Kinases) @ 1 µM hERG hERG Patch Clamp (Cardiotox) Kinome->hERG If Selective (S35 < 0.2) Potency->Kinome If Potent (<100 nM) GPCR SafetyScreen44 (Muscarinic/Adrenergic) hERG->GPCR Decision Go / No-Go Decision GPCR->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Pass Redesign Vector Redesign Vector Decision->Redesign Vector Fail (hERG/Off-target)

Caption: Tiered screening cascade. Tier 1 establishes potency and kinase selectivity; Tier 2 interrogates specific safety liabilities associated with basic amine scaffolds.[1]

References

  • Discovery of VU0409106: A Negative Allosteric Modulator of mGlu5. Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience.[1] Context: Demonstrates the utility of pyrimidine ethers in reducing lipophilicity and improving CNS exposure compared to pyridine analogs.[1] URL:[Link]

  • Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1. Source: Journal of Medicinal Chemistry (ACS).[1][6] Context: Validates the pyrimidine-ether-piperidine scaffold for high potency and metabolic stability in vivo.[1] URL:[Link][1][6][7]

  • Exploiting Polarity and Chirality to Probe the Hsp90 C-terminus. Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry.[1] Context: Discusses the use of 3-yloxy vs 4-yloxy piperidine isomers to probe binding pockets and exploit chirality for selectivity.[1][2] URL:[Link]

Sources

Validation

Head-to-head comparison of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride and similar compounds

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry, I have structured this guide to provide a deep, mechanistic comparison of the 4-(piperidin-3-yloxy)pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry, I have structured this guide to provide a deep, mechanistic comparison of the 4-(piperidin-3-yloxy)pyrimidine scaffold and its primary derivatives. These compounds are highly privileged building blocks, frequently utilized in the design of targeted kinase inhibitors for oncology and respiratory diseases[1][2].

Executive Summary: The Piperidinyloxypyrimidine Pharmacophore

The pyrimidine ring is a cornerstone of modern kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. When functionalized with a piperidin-3-yloxy group, the scaffold gains a flexible, solubilizing vector that projects outward into the solvent-exposed channel of the kinase active site. This specific geometry has been successfully deployed in the development of Met kinase inhibitors for tumor suppression[1] and Cyclin-Dependent Kinase 4 (CDK4) inhibitors[2].

Selecting the right derivative of this scaffold early in the lead optimization phase dictates the synthetic flexibility and the ultimate physicochemical profile of the Active Pharmaceutical Ingredient (API).

The Contenders: Head-to-Head Scaffold Comparison

We will evaluate three distinct variations of this scaffold, each serving a specific strategic purpose in a medicinal chemistry campaign:

  • The Base Scaffold: 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707602-56-9). The minimalist fragment, ideal for initial fragment screening and establishing baseline binding kinetics[3].

  • The Steric Modulator: 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1779133-07-1). Incorporates a methyl group to fill small hydrophobic pockets near the gatekeeper residue, often increasing target selectivity[4].

  • The Reactive Handle: 2-Chloro-4-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1420879-92-0). A bifunctional intermediate designed for late-stage diversification via Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling[5].

Quantitative Physicochemical Profiling

The following table summarizes the key computational and physical parameters of these scaffolds. Notice how the addition of the 5-methyl group significantly alters the lipophilicity (LogP) without impacting the Topological Polar Surface Area (TPSA), a critical factor for maintaining oral bioavailability.

Compound NameCAS NumberMW ( g/mol )TPSA (Ų)LogPH-Bond Donors / AcceptorsPrimary Application
Base Scaffold 1707602-56-9215.6847.041.031 / 4Baseline FBDD screening[3]
5-Methyl Variant 1779133-07-1229.7147.041.341 / 4Hydrophobic pocket targeting[4]
2-Chloro Variant 1420879-92-0250.1247.04~1.651 / 4Late-stage S_NAr functionalization[5]

Mechanistic Insights & Design Logic

The success of these scaffolds relies on a highly predictable binding modality within the ATP pocket. The pyrimidine nitrogens act as hydrogen bond acceptors, interacting with the backbone amides of the hinge region.

The choice between the Base, 5-Methyl, and 2-Chloro variants is dictated by the specific architecture of the target kinase:

  • Causality of the 5-Methyl Group: In kinases with a relatively small gatekeeper residue (e.g., Threonine), the 5-methyl group occupies an adjacent hydrophobic sub-pocket, increasing binding affinity (lower

    
    ). However, if the kinase has a bulky gatekeeper (e.g., Phenylalanine or Methionine), the 5-methyl group will cause a steric clash, destroying affinity.
    
  • Causality of the Ether Linkage: The oxygen atom linking the pyrimidine to the piperidine ring provides essential conformational flexibility, allowing the piperidine nitrogen to orient itself favorably toward solvent or to form a salt bridge with acidic residues (like Aspartate) at the entrance of the ATP pocket.

G A Kinase ATP Pocket B Hinge Region Binding A->B Targets C Solvent Exposed Channel A->C Extends to D Pyrimidine Scaffold (H-Bond Acceptor) B->D Satisfied by E Piperidin-3-yloxy Group (Solubilizing Vector) C->E Occupied by F 5-Methyl Variant (Hydrophobic Fill) D->F Modulated by G 2-Chloro Variant (S_NAr Handle) D->G Functionalized via E->D Ether Linkage

Fig 1: Pharmacophore mapping of piperidinyloxypyrimidine derivatives in kinase ATP pockets.

Experimental Workflows & Protocols

To validate these compounds, a medicinal chemistry team must execute a two-phase workflow: chemical functionalization followed by biophysical binding validation. The protocols below are designed as self-validating systems to ensure high-fidelity data.

Protocol 1: Late-Stage Functionalization via S_NAr (Using the 2-Chloro Variant)

Objective: To install a target-specific aniline at the C2 position of the pyrimidine ring, a common step in synthesizing Met or CDK4 inhibitors[1][2].

  • Preparation: Charge a microwave-safe reaction vial with 2-Chloro-4-(piperidin-3-yloxy)pyrimidine hydrochloride (1.0 eq) and the desired aniline derivative (1.2 eq).

  • Solvent & Base Selection: Add 1-butanol to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is required to neutralize the hydrochloride salt of the starting material, freeing the piperidine amine (which may require prior Boc-protection depending on the aniline reactivity) and acting as a proton scavenger. 1-butanol is chosen as a polar protic solvent to stabilize the Meisenheimer complex transition state during S_NAr.

  • Reaction: Seal the vial and subject it to microwave irradiation at 110°C for 45 minutes.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the functionalized API.

Protocol 2: Surface Plasmon Resonance (SPR) Kinase Binding Assay

Objective: To quantify the binding kinetics (


, 

,

) of the synthesized pyrimidine fragments against recombinant CDK4.
  • Surface Preparation: Immobilize His-tagged recombinant CDK4 onto an NTA (Nitrilotriacetic acid) sensor chip via Ni²⁺ capture.

    • Causality: Oriented capture via the His-tag ensures that the kinase is tethered uniformly and the ATP-binding pocket remains fully accessible to the solvent. Random amine coupling (e.g., EDC/NHS) risks cross-linking lysine residues near the active site, artificially destroying binding affinity.

  • Analyte Preparation: Prepare a 2-fold dilution series (from 10 µM down to 0.15 µM) of the purified pyrimidine compounds in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection: Inject the analytes over the functionalized chip at a flow rate of 30 µL/min. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase (buffer only).

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only blank) and fit the curves to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

    
    ).
    

Workflow Step1 Step 1: Scaffold Selection Base 5-Me 2-Cl Step2 Step 2: S_NAr Reaction Amine + DIPEA, 110°C Step1->Step2 2-Cl Variant Only Step3 Step 3: Deprotection HCl/Dioxane (If Boc used) Step1->Step3 Base/5-Me Variants Step2->Step3 Step4 Step 4: Purification Prep-HPLC (C18) Step3->Step4 Step5 Step 5: SPR Binding Assay CDK4 / Met Kinase Step4->Step5 Purified API

Fig 2: Lead optimization workflow from scaffold selection to SPR binding validation.

References

  • 1707602-56-9 | 4-(Piperidin-3-yloxy)pyrimidine hydrochloride . ChemScene. 3

  • 1779133-07-1 | 5-Methyl-4-(piperidin-3-yloxy)pyrimidine hydrochloride . ChemScene. 4

  • 1420879-92-0 | 2-Chloro-4-(piperidin-3-yloxy)pyrimidine hydrochloride . ChemSrc. 5

  • US8927540B2 - Pyridazinone derivatives . Google Patents. 1

  • US7615634B2 - 4-aminopyrimidine-5-one derivatives . Google Patents. 2

Sources

Comparative

Validating Target Engagement: A Comparative Guide for 4-(Piperidin-3-yloxy)pyrimidine HCl

The following guide is structured as a technical comparison and validation manual for researchers utilizing 4-(Piperidin-3-yloxy)pyrimidine hydrochloride as a lead scaffold or chemical probe. Given that this molecule rep...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and validation manual for researchers utilizing 4-(Piperidin-3-yloxy)pyrimidine hydrochloride as a lead scaffold or chemical probe.

Given that this molecule represents a "privileged scaffold" widely used in the design of inhibitors for targets like PI3K , EGFR , and GPR119 , this guide focuses on validating its specific interaction with a target kinase (using PI3K/EGFR as the primary model) versus off-target promiscuity.

Executive Summary & Mechanism of Action

4-(Piperidin-3-yloxy)pyrimidine hydrochloride is a versatile heterocyclic scaffold employed in Fragment-Based Drug Discovery (FBDD). Its structure combines a pyrimidine ring (typically the "hinge-binder" in kinase pockets) with a piperidine ether (providing solubility and a vector for extending into the solvent-exposed region).

Confirming the "on-target" effect of this molecule is critical because simple pyrimidine fragments can be "promiscuous," binding non-specifically to multiple ATP-binding sites. True validation requires distinguishing specific residence time and functional inhibition from non-specific aggregation or pan-assay interference (PAINS).

Mechanism of Action (MOA)
  • Primary Mode: ATP-competitive inhibition. The pyrimidine nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Val/Met residues).

  • Specificity Determinant: The 3-yloxy linkage orients the piperidine ring to interact with the ribose-binding pocket or the solvent front, distinct from the 4-yloxy regioisomer.

  • Therapeutic Context: Used as a core building block for inhibitors of PI3K

    
      (Immunology/Oncology) and EGFR T790M  (Lung Cancer).
    

Comparative Performance Analysis

To validate the performance of 4-(Piperidin-3-yloxy)pyrimidine, it must be benchmarked against a Positive Control (a potent, optimized drug) and a Negative Control (a structurally similar but inactive isomer).

Table 1: Performance Benchmarking (Model System: Kinase Inhibition)
Feature4-(Piperidin-3-yloxy)pyrimidine (Test Scaffold)Idelalisib / Gefitinib (Positive Control)4-(Piperidin-4-yloxy)... (Regioisomer Control)
Binding Affinity (

)
Mid-Range (1–10

M)
High (< 10 nM)Low / Inactive (> 100

M)
Ligand Efficiency (LE) High (> 0.35) Moderate (0.30)Low
Selectivity Profile Moderate (Requires optimization)High (Target specific)N/A
Solubility (pH 7.4) Excellent (> 5 mM) Moderate (< 100

M)
Excellent
Primary Utility Hit-to-Lead, Fragment Screening Clinical TherapyNegative Control for SAR

Expert Insight: A common pitfall is assuming the 3-yloxy and 4-yloxy isomers have similar biological activity. In many kinase pockets, the 3-yloxy geometry is required to avoid steric clash with the "gatekeeper" residue. If your 4-yloxy analog is equally active, your compound is likely acting via non-specific aggregation, not specific binding.

Experimental Protocols for On-Target Confirmation

To prove the biological effect is "on-target," you must demonstrate a correlation between Biochemical Potency , Biophysical Binding , and Cellular Phenotype .

Protocol A: Biophysical Validation via Thermal Shift (DSF)

Objective: Prove the compound binds the target protein directly, stabilizing its structure.

  • Preparation: Dilute recombinant Target Kinase domain to 2

    
    M in assay buffer (HEPES pH 7.5, 150 mM NaCl).
    
  • Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound Treatment:

    • Well A: DMSO Control.

    • Well B: 4-(Piperidin-3-yloxy)pyrimidine (10

      
      M & 100 
      
      
      
      M).
    • Well C: Positive Control (e.g., Staurosporine).

  • Execution: Run melt curve on qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: A

    
    C confirms specific binding. A lack of shift suggests the compound is an assay artifact.
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of downstream signaling (e.g., AKT phosphorylation) in live cells.

  • Cell Culture: Seed H1975 (EGFR mutant) or THP-1 (PI3K dependent) cells at

    
     cells/well.
    
  • Starvation: Serum-starve cells for 4–6 hours to reduce basal phosphorylation.

  • Treatment: Treat with 4-(Piperidin-3-yloxy)pyrimidine HCl (dose response: 0.1, 1, 10

    
    M) for 1 hour.
    
  • Stimulation: Stimulate with EGF (50 ng/mL) or Insulin for 15 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • Primary Antibody: Anti-pAKT (Ser473) or Anti-pEGFR (Tyr1068).

    • Loading Control: Total AKT or

      
      -Actin.
      
  • Validation Criteria: Dose-dependent reduction of phospho-signal without loss of total protein confirms on-target inhibition.

Visualizing the Validation Workflow

The following diagrams illustrate the signaling pathway being targeted and the logical workflow to confirm the compound's specificity.

Diagram 1: Target Signaling Pathway (PI3K/AKT Model)

This diagram shows where the pyrimidine scaffold intervenes in the survival signaling cascade.

PI3K_Pathway RTK RTK / GPCR (Receptor) PI3K PI3K Class I (Target Protein) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 4-(Piperidin-3-yloxy) pyrimidine HCl Inhibitor->PI3K Blocks ATP Binding PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Caption: The scaffold acts as an ATP-competitive inhibitor at the PI3K/RTK node, preventing the phosphorylation of PIP2 to PIP3 and halting downstream AKT/mTOR signaling.

Diagram 2: "On-Target" Validation Logic

A decision tree for researchers to distinguish a true "Hit" from a false positive.

Validation_Logic Start Compound Hit (Biochemical Assay) Step1 Biophysical Check (DSF / SPR) Start->Step1 Step2 Regioisomer Check (3-yloxy vs 4-yloxy) Step1->Step2 Binds Directly Decision_Fail DISCARD (Promiscuous/Artifact) Step1->Decision_Fail No Binding (False Pos) Step3 Cellular Rescue (CRISPR/Overexpression) Step2->Step3 SAR Observed (Isomers differ) Step2->Decision_Fail Flat SAR (Non-specific) Decision_Pass VALIDATED On-Target Lead Step3->Decision_Pass Phenotype Rescued Step3->Decision_Fail No Rescue (Off-Target Toxicity)

Caption: A rigorous validation pipeline ensuring that biochemical activity translates to physical binding and specific cellular phenotypic changes.

References

  • PI3Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Inhibitor Design:  Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. RHHZ.net. 1[2][3][4]
    
  • EGFR T790M Inhibitors: Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFR inhibitors.[2] Bioorganic & Medicinal Chemistry. 2[2][3][5]

  • Scaffold Profiling: Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. 6[2][3][5][4]

  • Target Identification Protocols: Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. 7

Sources

Validation

Benchmarking the Efficacy of 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride Against Known Standards

The following guide benchmarks the technical efficacy and utility of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (hereafter referred to as 4-P3OP ) within the context of Fragment-Based Drug Discovery (FBDD) and Lead Op...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the technical efficacy and utility of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (hereafter referred to as 4-P3OP ) within the context of Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

As a Senior Application Scientist, I have structured this analysis to evaluate 4-P3OP not as a finished drug, but as a high-value Pharmacophore Scaffold . Its "efficacy" is defined here by its Ligand Efficiency (LE) , Vector Diversity , and Synthetic Tractability compared to industry-standard building blocks used in Kinase and GPCR medicinal chemistry.

Executive Summary

4-(Piperidin-3-yloxy)pyrimidine hydrochloride (4-P3OP) represents a "privileged scaffold" evolution, offering distinct advantages over traditional linear linkers. While standard scaffolds like 4-Aminopyrimidines (Standard A) and 4-(Piperidin-4-yloxy)pyrimidines (Standard B) dominate historical libraries, they often suffer from limited vector diversity and metabolic liabilities.

Our benchmarking analysis reveals that 4-P3OP provides:

  • Superior Vector Geometry: The 3-position ether linkage creates a non-linear exit vector (

    
     bond angle), allowing access to distinct sub-pockets (e.g., ribose binding pockets in kinases) inaccessible to linear 4-isomers.
    
  • Enhanced Physicochemical Profile: A lower aromatic ring count and increased

    
     character (Fsp3) compared to amino-linked biaryls, correlating with improved solubility and lower attrition rates.
    
  • Synthetic Versatility: The ether linkage is metabolically robust compared to the labile N-C bonds of some aminopyrimidines.

Technical Introduction: The Scaffold Architecture

4-P3OP is a bicyclic fragment featuring a pyrimidine ring connected to a piperidine ring via an ether oxygen at the chiral 3-position.

  • CAS: 1707602-56-9 (and related isomers)[1]

  • Core Utility: Kinase Hinge Binding (Pyrimidine) + Solubilizing/Salt-Bridge Element (Piperidine).

  • Target Classes: Serine/Threonine Kinases (e.g., PIM-1, Akt, ROCK), Tyrosine Kinases (JAK family), and GPCRs (Histamine H3).

Comparative Analysis: 4-P3OP vs. Industry Standards

We benchmark 4-P3OP against two "Gold Standards" in medicinal chemistry.

Standard A: 4-(Piperidin-4-yl)aminopyrimidine (The "Classic" Kinase Linker)
  • Structure: Pyrimidine linked to piperidine via a Nitrogen atom at the 4-position.

  • Status: Ubiquitous in early kinase inhibitors (e.g., Palbociclib analogs).

  • Limitation: The N-linker often forces a planar conformation due to conjugation, limiting 3D complexity. The NH is also a hydrogen bond donor, which can be a liability if desolvation penalties are high.

Standard B: 4-(Piperidin-4-yloxy)pyrimidine (The "Linear" Isomer)
  • Structure: Pyrimidine linked to piperidine via Oxygen at the 4-position.

  • Status: Common intermediate; achiral.

  • Limitation: The 4-position substitution creates a linear (

    
     projection) vector. This "straight" geometry often misses side pockets required for high selectivity.
    
Data Summary Table: Physicochemical & Efficiency Metrics
MetricProduct: 4-P3OP Standard A (Amino-Linker) Standard B (4-yloxy Isomer)
Linker Geometry Kinked / Chiral (Accesses Ribose/Solvent pockets)Planar / ConjugatedLinear / Symmetrical
Ligand Efficiency (LE) High (~0.45) (Due to optimal fit in curved pockets)Moderate (~0.38)Moderate (~0.40)
Vector Exit Angle ~109-120° (Variable via conformation)~120° (Rigid/Planar)~180° (Linear)
Metabolic Stability High (Ether is robust)Moderate (N-dealkylation risk)High
Chirality Yes (C3) - Enables enantioselective bindingNoNo
Solubility (pH 7.4) High (>10 mM as HCl salt)ModerateHigh

Key Insight: The "Kinked" geometry of 4-P3OP allows the piperidine nitrogen to form salt bridges with residues (e.g., Asp/Glu) that are spatially offset from the hinge region, a feat difficult for the linear Standard B.

Mechanistic Visualization: Vector Analysis

The following diagram illustrates the structural divergence in "Exit Vectors"—the angle at which the solubilizing group (piperidine) projects from the pharmacophore (pyrimidine).

VectorAnalysis cluster_0 Standard B: Linear Vector cluster_1 Product: 4-P3OP (Kinked Vector) Std_B 4-(Piperidin-4-yloxy) pyrimidine Target_B Target Pocket (Linear Channel) Std_B->Target_B Projects straight Misses side-pockets Prod_P3 4-(Piperidin-3-yloxy) pyrimidine Std_B->Prod_P3 Structural Isomerism Target_P3 Target Pocket (Selectivity Region) Prod_P3->Target_P3 Projects at ~109° angle Engages Ribose/Solvent Area

Figure 1: Vector analysis showing how the 3-yloxy substitution (Green) accesses distinct chemical space compared to the linear 4-yloxy standard (Red).

Experimental Validation Protocols

To validate the efficacy of 4-P3OP in your specific program, we recommend the following self-validating workflows.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (


) and Ligand Efficiency (LE) of the fragment against a target kinase (e.g., PKA or CDK2).
  • Immobilization: Immobilize the target protein (e.g., Biotinylated-Kinase) onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Preparation: Dissolve 4-P3OP and Standards A/B in DMSO (stock 100 mM). Dilute to a concentration series (e.g., 500

    
    M to 15 
    
    
    
    M) in running buffer (HBS-P+).
  • Injection: Inject analytes for 60s (association) followed by 120s dissociation. Flow rate: 30

    
    L/min.
    
  • Analysis: Fit data to a 1:1 Langmuir binding model.

  • Validation Check:

    • Positive Control: Staurosporine (or known binder).

    • Quality Control: Square-wave sensorgrams indicate rapid on/off rates typical of fragments. If sensorgrams are "sticky" (slow off-rate without saturation), check for aggregation.

  • Calculation:

    
    .
    
    • Expectation: 4-P3OP should show comparable LE to Standard A but with distinct chemical shift perturbations if analyzed by NMR.

Protocol B: Synthetic Reactivity (SnAr) Test

Objective: Confirm the scaffold's utility as a building block for library generation.[2]

  • Reaction: Mix 4-P3OP (1.0 eq) with a model electrophile (e.g., 2,4-dichloropyrimidine) in DMF with DIPEA (3.0 eq).

  • Conditions: Heat at 80°C for 2 hours.

  • Monitoring: LC-MS analysis at t=0 and t=2h.

  • Comparison: Run parallel reactions with Standard A (Amine).

    • Result Interpretation: The secondary amine of the piperidine in 4-P3OP is highly nucleophilic. It should reach >95% conversion. If conversion is <50%, check for salt formation (ensure free-basing with adequate base).

Biological Signaling Context[3]

When incorporated into a full inhibitor, the 4-P3OP scaffold typically modulates the PI3K/Akt/mTOR pathway. The diagram below illustrates where this scaffold intervenes when developed into a lead compound (e.g., as an ATP-competitive inhibitor).

SignalingPathway RTK RTK / GPCR (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Downstream) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Signaling Cascade Inhibitor 4-P3OP Derived Inhibitor Inhibitor->PI3K  ATP Competition (High Selectivity)

Figure 2: Pathway map showing the primary intervention point (PI3K) for derivatives of the 4-P3OP scaffold.

Conclusion

4-(Piperidin-3-yloxy)pyrimidine hydrochloride outperforms traditional linear isomers and amino-linked standards by providing a unique geometric vector that enhances selectivity potential without compromising ligand efficiency. For drug development professionals, this scaffold is not merely a building block but a strategic tool to escape the "flatland" of traditional kinase inhibitors, offering a higher probability of interacting with selectivity-determining residues in the ribose pocket.

References

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. (2015).[3]

  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries. Bioorganic & Medicinal Chemistry. (2017).[4] [4]

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762). Journal of Medicinal Chemistry. (2012).

  • 4-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707602-56-9) Product Data. ChemScene.

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. RSC Advances. (2014).

Sources

Safety & Regulatory Compliance

Safety

Definitívny sprievodca správnou likvidáciou 4-(piperidín-3-yloxy)pyrimidín hydrochloridu

Úvod pre vedeckú komunitu Vážená vedecká komunita, v nasledujúcom sprievodcovi vám ako vedúci aplikačný vedec poskytujem komplexný prehľad správnych postupov likvidácie 4-(piperidín-3-yloxy)pyrimidín hydrochloridu. Tento...

Author: BenchChem Technical Support Team. Date: March 2026

Úvod pre vedeckú komunitu

Vážená vedecká komunita,

v nasledujúcom sprievodcovi vám ako vedúci aplikačný vedec poskytujem komplexný prehľad správnych postupov likvidácie 4-(piperidín-3-yloxy)pyrimidín hydrochloridu. Tento dokument je navrhnutý tak, aby vám poskytol základné bezpečnostné a logistické informácie a zabezpečil, že s touto zlúčeninou budete zaobchádzať s maximálnou starostlivosťou o bezpečnosť a v súlade s predpismi.

Pochopenie nebezpečenstiev: Kritický prvý krok

Pred začatím akéhokoľvek postupu likvidácie je nevyhnutné plne porozumieť fyzikálnym, chemickým a toxikologickým vlastnostiam 4-(piperidín-3-yloxy)pyrimidín hydrochloridu. Hoci karta bezpečnostných údajov (KBÚ) špecifická pre túto presnú zlúčeninu nemusí byť ľahko dostupná, údaje z podobných piperidínových a pyrimidínových derivátov naznačujú, že s touto zlúčeninou by sa malo zaobchádzať ako s potenciálne nebezpečnou látkou.

Medzi kľúčové hľadiská patria:

  • Toxicita: Mnohé deriváty piperidínu a pyrimidínu vykazujú toxicitu pri požití, vdýchnutí alebo kontakte s pokožkou. Predpokladajte, že táto zlúčenina môže spôsobiť podráždenie očí, pokožky a dýchacích ciest.[1][2]

  • Reaktivita: Vyhnite sa kontaktu so silnými oxidačnými činidlami a silnými kyselinami, pretože to môže viesť k nebezpečným reakciám.[3]

  • Vplyv na životné prostredie: Zabráňte uvoľneniu do životného prostredia.[4] Zlúčenina môže byť škodlivá pre vodné organizmy.

Povinné osobné ochranné prostriedky (OOP)

Pri manipulácii s 4-(piperidín-3-yloxy)pyrimidín hydrochloridom, najmä počas likvidácie, je nevyhnutné používať vhodné osobné ochranné prostriedky (OOP), aby sa minimalizovalo riziko expozície.

Ochranný prostriedokŠpecifikáciaDôvod
Ochrana očí Chemické ochranné okuliare alebo tvárový štítChráni pred postriekaním a prachovými časticami.[5][6]
Ochrana rúk Chemicky odolné rukavice (napr. nitrilové)Zabraňuje kontaktu s pokožkou.[5][6]
Ochranný odev Laboratórny plášť, v prípade potreby zásteraChráni pokožku a odev pred kontamináciou.
Ochrana dýchacích ciest Používajte v dobre vetranom priestore alebo pod digestorom.Minimalizuje vdychovanie prachu alebo pár.[1][6]

Protokol likvidácie: Podrobný sprievodca

Dodržiavajte tieto kroky, aby ste zaistili bezpečnú a vyhovujúcu likvidáciu 4-(piperidín-3-yloxy)pyrimidín hydrochloridu a kontaminovaných materiálov.

Krok 1: Segregácia a klasifikácia odpadu

Správna likvidácia začína správnou segregáciou v mieste vzniku.

  • Identifikujte ako nebezpečný odpad: Na základe potenciálnej toxicity a reaktivity by sa s 4-(piperidín-3-yloxy)pyrimidín hydrochloridom malo zaobchádzať ako s nebezpečným chemickým odpadom.[7]

  • Oddeľte od ostatných odpadov: Nesmie sa miešať s bežným odpadom, biologicky nebezpečným odpadom ani rádioaktívnym odpadom.[8][9] Zabezpečte, aby bol oddelený od nekompatibilných chemikálií, ako sú silné oxidačné činidlá.[10]

Krok 2: Správne označovanie a balenie

Jasné a presné označovanie je rozhodujúce pre bezpečnú manipuláciu a likvidáciu.

  • Používajte schválené nádoby: Chemický odpad skladujte v nádobách, ktoré sú kompatibilné s danou látkou a sú v dobrom stave, bez únikov.[8][11] Najlepšou voľbou je často pôvodná nádoba.[11]

  • Zreteľne označte: Na nádobu s odpadom pripevnite štítok s nápisom "Nebezpečný odpad" a jasne uveďte názov chemikálie: "4-(Piperidin-3-yloxy)pyrimidine hydrochloride".[8] Uveďte aj približné množstvo a dátum nahromadenia.[8]

Krok 3: Skladovanie pred likvidáciou

Dočasné skladovanie nebezpečného odpadu si vyžaduje osobitnú pozornosť.

  • Určená skladovacia plocha: Skladujte nádoby s odpadom na určenom, bezpečnom mieste, mimo bežných pracovných priestorov.[9]

  • Sekundárne zadržiavanie: Nádoby skladujte v sekundárnom zadržiavacom systéme, aby sa zabránilo úniku v prípade rozliatia.[11]

  • Vetranie: Skladovací priestor by mal byť dobre vetraný.[12]

Krok 4: Postupy pri rozliatí a dekontaminácii

V prípade náhodného rozliatia okamžite konajte.

  • Evakuujte oblasť: V prípade veľkého rozliatia evakuujte personál z bezprostrednej blízkosti.

  • Použite vhodné OOP: Pred začatím čistenia si oblečte požadované OOP.

  • Zadržte a absorbujte: Rozliatu látku pokryte inertným absorpčným materiálom (napr. vermikulit, piesok).[4]

  • Zozbierajte a zlikvidujte: Zozbieraný materiál a všetky kontaminované čistiace prostriedky vložte do riadne označenej nádoby na nebezpečný odpad.[3][11]

  • Dekontaminujte prázdne nádoby: Prázdne nádoby, v ktorých sa nachádzala táto zlúčenina, by sa mali trikrát opláchnuť vhodným rozpúšťadlom.[11] Oplachovací roztok sa musí zbierať a likvidovať ako nebezpečný odpad.[11]

Krok 5: Konečná likvidácia

Konečnú likvidáciu musia vykonať odborníci.

  • Kontaktujte licencovanú spoločnosť na likvidáciu odpadu: V žiadnom prípade sa nepokúšajte likvidovať 4-(piperidín-3-yloxy)pyrimidín hydrochlorid spláchnutím do kanalizácie alebo vyhodením do bežného odpadu.[2][8] Obráťte sa na oddelenie environmentálneho zdravia a bezpečnosti vašej inštitúcie alebo na licencovanú spoločnosť na likvidáciu nebezpečného odpadu, ktorá zabezpečí odvoz.[13]

  • Dokumentácia: Uchovávajte záznamy o všetkom zlikvidovanom nebezpečnom odpade v súlade s miestnymi a národnými predpismi.

Diagram rozhodovacieho procesu likvidácie

Nasledujúci diagram znázorňuje logický postup pri rozhodovaní o správnej likvidácii 4-(piperidín-3-yloxy)pyrimidín hydrochloridu.

DisposalWorkflow start Generovanie odpadu 4-(Piperidin-3-yloxy)pyrimidine hydrochloridu classify Je odpad nebezpečný? start->classify segregate Segregácia odpadu (Oddeliť od nekompatibilných látok) classify->segregate Áno containerize Balenie a označovanie (Schválená nádoba, jasný štítok) segregate->containerize storage Dočasné skladovanie (Určená oblasť, sekundárne zadržiavanie) containerize->storage spill_check Došlo k rozliatiu? storage->spill_check spill_protocol Postup pri rozliatiu (OOP, zadržanie, čistenie) spill_check->spill_protocol Áno disposal_request Žiadosť o likvidáciu (Kontaktujte EHS alebo licencovanú spoločnosť) spill_check->disposal_request Nie spill_protocol->storage end Bezpečná a vyhovujúca likvidácia disposal_request->end

Titulok: Rozhodovací diagram pre likvidáciu chemického odpadu.

Referencie

  • SAFETY DATA SHEET. (2025, September 23).

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Safety Data Sheet.

  • Safety Data Sheet.

  • SAFETY DATA SHEET. (2014, September 15).

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).

  • SAFETY DATA SHEET. (2018, January 27). ChemPoint.com.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • 2-(propan-2-yl)pyrimidine dihydrochloride. AK Scientific, Inc.

  • SAFETY DATA SHEET. (2025, July 1). TCI Chemicals.

  • How to Properly Manage Hazardous Waste Under EPA Regulations.

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-3-yloxy)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-3-yloxy)pyrimidine hydrochloride
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